6-Chloroguanosine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWHPSZYRUHEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942041 | |
| Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34793-10-7, 2004-07-1 | |
| Record name | NSC125627 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608637 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 6-Chloroguanosine's mechanism of action?
An In-Depth Technical Guide to the Mechanism of Action of 6-Chloroguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic purine nucleoside analog that has garnered significant interest within the scientific community for its versatile applications in biochemical research and as a scaffold for therapeutic agent development.[1][2] Characterized by a chlorine atom at the 6-position of the guanine base, this modification imparts unique chemical properties that distinguish it from its endogenous counterpart, guanosine. This guide provides a comprehensive examination of the multifaceted mechanism of action of this compound, moving beyond a surface-level description to explore its role as a prodrug, its metabolic activation pathways, downstream cytotoxic effects, and other potential cellular interactions. We will dissect the causality behind its biological activities, supported by authoritative references and validated experimental approaches, to provide a robust framework for researchers in the field.
The Central Paradigm: this compound as a Prodrug
The primary mechanism of action for this compound is not direct target inhibition but rather its function as a prodrug. Its structural similarity to natural nucleosides allows it to be recognized and processed by intracellular enzymatic machinery.[1] The core of its activity lies in its metabolic conversion to cytotoxic thiopurines, most notably 6-thioguanine (6-TG) nucleotides.
The chlorine atom at the C6 position of the purine ring is an effective leaving group, making the molecule susceptible to nucleophilic substitution. Intracellularly, this position can be attacked by sulfur-containing nucleophiles, such as glutathione (GSH) or hydrogen sulfide, to form 6-thioguanosine. This intermediate is then further metabolized by the same pathways that process clinically established thiopurine drugs.
The metabolic activation cascade is as follows:
-
Conversion to 6-Thioguanosine: this compound is converted to 6-thioguanosine.
-
Phosphorylation: Through the action of kinases, 6-thioguanosine is phosphorylated to 6-thioguanosine monophosphate (6-TGMP).
-
Anabolic Conversion: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) plays a crucial role in converting the 6-thioguanine base into its active nucleotide forms.[3]
-
Formation of Active Metabolites: Subsequent phosphorylation steps yield the pharmacologically active 6-thioguanosine diphosphate (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP).[3] These active metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs), are the primary effectors of the molecule's cytotoxicity.
Caption: Metabolic activation pathway of this compound.
Downstream Cytotoxic Mechanisms of 6-Thioguanine Nucleotides
Once formed, 6-TGNs exert their potent cytotoxic effects through several well-documented mechanisms, primarily centered on the disruption of nucleic acid synthesis and integrity.
Incorporation into DNA and RNA
The cornerstone of 6-TG's anticancer activity is its incorporation into DNA.[4]
-
DNA Incorporation: During DNA replication, DNA polymerases mistake 6-TGTP for its natural analog, deoxyguanosine triphosphate (dGTP), and incorporate it into the elongating DNA strand.[4] The presence of 6-TG within the DNA helix creates a lesion that is poorly repaired by the mismatch repair (MMR) system. This leads to futile repair cycles, DNA strand breaks, and ultimately, the induction of apoptosis.
-
RNA Incorporation: Similarly, 6-TGDP can be incorporated into RNA, leading to dysfunctional RNA molecules and disruption of protein translation and other cellular processes.
Inhibition of de novo Purine Synthesis
While the dominant mechanism for 6-TG is DNA incorporation, its metabolites can also inhibit de novo purine biosynthesis.[4] Specifically, 6-TGMP and its methylated derivatives can act as feedback inhibitors of key enzymes in the purine synthesis pathway, such as glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase (ATase). This inhibition depletes the pool of normal purine nucleotides (AMP and GMP), further hampering DNA and RNA synthesis and contributing to cell cycle arrest and cytotoxicity.
Secondary and Alternative Mechanisms of Action
Beyond its role as a prodrug for 6-thioguanine, the unique chemical nature of this compound suggests other potential mechanisms that may contribute to its biological activity.
Direct Enzyme Inhibition via Covalent Bonding
The electrophilic nature of the 6-chloropurine moiety suggests it could directly interact with cellular targets.[5] The chlorine atom makes the C6 position susceptible to nucleophilic attack from amino acid residues (e.g., cysteine) within the active site of certain enzymes. This could lead to the formation of a covalent bond, resulting in effective and potentially irreversible enzyme inhibition.[5] This mechanism may be particularly relevant in its observed antiviral activities, where viral polymerases or proteases could be potential targets.[5]
Glutathione Depletion and Oxidative Stress
Studies on related 6-chloropurine analogs have demonstrated a direct interaction with cellular glutathione (GSH).[6] The metabolism of 9-norbornyl-6-chloropurine was shown to proceed via the formation of a glutathione conjugate, leading to a significant depletion of intracellular GSH levels.[6] A similar interaction is highly probable for this compound. Depleting the cellular GSH pool has two major consequences:
-
Increased Oxidative Stress: GSH is the cell's primary antioxidant. Its depletion leaves the cell vulnerable to damage from reactive oxygen species (ROS).
-
Disruption of GSH-Dependent Enzymes: Many enzymes involved in detoxification and cellular metabolism rely on GSH, and their function is impaired upon its depletion.[6]
This GSH-depleting activity represents a distinct cytotoxic mechanism that could synergize with the effects of its 6-TG metabolites.
Antiviral Activity
This compound and related analogs have demonstrated promising antiviral activity against viruses like SARS-CoV.[5][7] The proposed antiviral mechanism aligns with that of many classic nucleoside antivirals. It is believed that after intracellular phosphorylation to its 5'-triphosphate form, the analog acts as a competitive inhibitor or a chain-terminating substrate for viral RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.[5]
Validated Experimental Protocols for Mechanistic Studies
To rigorously investigate the proposed mechanisms of action, a series of validated experimental workflows are essential. The following protocols provide a self-validating system for elucidating the cellular and molecular effects of this compound.
Protocol: Analysis of Metabolic Conversion by LC-MS/MS
-
Objective: To identify and quantify the conversion of this compound to 6-thioguanine nucleotides (6-TGNs).
-
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., CCRF-CEM leukemia cells) to 80% confluency.
-
Treatment: Treat cells with a known concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction: Harvest cells and perform a perchloric acid or methanol/chloroform extraction to isolate the acid-soluble nucleotide fraction.
-
LC-MS/MS Analysis: Analyze the extracts using a reverse-phase ion-pairing liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Quantification: Use stable isotope-labeled internal standards and create standard curves for this compound, 6-thioguanosine, 6-TGMP, 6-TGDP, and 6-TGTP to ensure accurate quantification.
-
-
Causality & Validation: This experiment directly validates the prodrug hypothesis. Detecting a time-dependent decrease in the parent compound with a corresponding increase in 6-TGNs provides direct evidence of metabolic activation.
Protocol: Quantification of DNA Incorporation
-
Objective: To measure the extent of 6-thioguanine incorporation into genomic DNA.
-
Methodology:
-
Treatment: Treat cells with this compound for a duration equivalent to at least one full cell cycle (e.g., 24-48 hours).
-
Genomic DNA Isolation: Isolate high-purity genomic DNA using a commercial kit, including an RNase A treatment step.
-
DNA Digestion: Enzymatically digest the DNA to single nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by LC-MS/MS, monitoring the specific mass transitions for deoxyguanosine and 6-thioguanine.
-
Data Normalization: Quantify the amount of 6-thioguanine relative to the amount of normal deoxyguanosine to determine the incorporation frequency (e.g., 6-TG molecules per 10^6 dG).
-
-
Causality & Validation: This protocol provides a quantitative measure of the primary downstream cytotoxic event. A dose-dependent increase in 6-TG incorporation that correlates with cytotoxicity (from Protocol 4.3) establishes a clear cause-and-effect relationship.
Caption: Experimental workflow for DNA incorporation analysis.
Protocol: Cytotoxicity and Apoptosis Assays
-
Objective: To assess the functional outcome of this compound treatment on cell viability and programmed cell death.
-
Methodology:
-
Cell Viability (SRB Assay):
-
Seed cells in 96-well plates and treat with a serial dilution of this compound for 72-96 hours.
-
Fix cells with trichloroacetic acid (TCA).
-
Stain with Sulforhodamine B (SRB), which binds to total cellular protein.
-
Solubilize the bound dye and measure absorbance at ~510 nm.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with GI50 and 2x GI50 concentrations of this compound for 24, 48, and 72 hours.
-
Stain cells with FITC-conjugated Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis).
-
Analyze cell populations using flow cytometry.
-
-
-
Causality & Validation: These functional assays are critical for correlating the molecular events (metabolism, DNA incorporation) with a cellular phenotype. A dose-dependent decrease in viability and an increase in apoptosis markers confirm the cytotoxic efficacy of the compound.
Conclusion
The mechanism of action of this compound is complex and multifaceted, primarily driven by its role as a prodrug that is metabolically activated to cytotoxic 6-thioguanine nucleotides. These active metabolites disrupt cellular function by incorporating into DNA and RNA and inhibiting purine synthesis, ultimately leading to cell cycle arrest and apoptosis. Furthermore, plausible secondary mechanisms, including direct enzyme inhibition and depletion of cellular glutathione, may contribute to its overall biological profile. A thorough understanding of these interconnected pathways, validated through rigorous experimental protocols, is paramount for the rational design and development of novel therapeutics based on the 6-chloropurine scaffold.
References
-
De Clercq, E., Li, G., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(10), 2941-2945. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102197, 2-Amino-6-chloropurine riboside. Retrieved January 27, 2026, from [Link].
-
Savarin, M., & Bertino, J. R. (2014). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. The Oncologist, 19(7), 758–763. [Link]
-
Mikhailopulo, I. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223. [Link]
-
Mlejnek, P., et al. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 35(1), 247-254. [Link]
-
de Boer, N. K., et al. (2012). Biotransformation of 6-thioguanine in inflammatory bowel disease patients. European Journal of Clinical Pharmacology, 68(5), 695–703. [Link]
-
De Clercq, E., Li, G., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(10), 2941-2945. [Link]
-
Prauter, A. P., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 385-394. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 6-Chloroguanosine from Guanine: A Technical Guide for Researchers
This guide provides an in-depth technical overview of a robust and validated protocol for the synthesis of 6-chloroguanosine, a critical intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed exploration of the synthetic pathway, the rationale behind experimental choices, and a step-by-step protocol.
Introduction: The Significance of this compound
This compound is a synthetic purine nucleoside that serves as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the reactivity of the chlorine atom at the 6-position of the purine ring, which can be readily displaced by various nucleophiles to introduce diverse functional groups. This property has made this compound a cornerstone in the development of antiviral, anticancer, and immunomodulatory agents. A notable application is in the synthesis of Nelarabine, an anticancer drug.
This guide will focus on a common and reliable synthetic route starting from the readily available and economical starting material, guanine. The overall strategy involves the protection of the reactive functional groups of guanosine (derived from guanine), followed by selective chlorination at the 6-position, and subsequent deprotection to yield the final product.
The Synthetic Pathway: A Strategic Overview
The conversion of guanine to this compound is a multi-step process that requires careful consideration of protecting group chemistry to achieve the desired regioselectivity. The lactam tautomer of the guanine moiety is unreactive towards direct chlorination. Therefore, the synthesis commences with the protection of the hydroxyl groups of the ribose moiety and the exocyclic amine, followed by the crucial chlorination step, and finally, the removal of the protecting groups.
The overall transformation can be visualized as follows:
Caption: Overall synthetic workflow from Guanine to this compound.
Mechanistic Insights and Rationale
Protection of Guanosine
Direct chlorination of unprotected guanosine is fraught with challenges due to the presence of multiple reactive sites, including the hydroxyl groups of the ribose sugar and the exocyclic amino group. To ensure selective chlorination at the C6 position of the purine ring, these functional groups must be temporarily masked with protecting groups.
A widely employed and effective strategy is the use of acetyl groups to protect the ribose hydroxyls and the exocyclic amine. This is typically achieved by treating guanosine with an excess of acetic anhydride in the presence of a base such as pyridine. The resulting peracetylated guanosine is more soluble in organic solvents, facilitating the subsequent chlorination step. The use of silyl protecting groups is also a viable alternative.[1][2]
Chlorination of the Protected Guanosine
The key transformation in this synthesis is the conversion of the 6-oxo group of the protected guanosine to a 6-chloro group. This is accomplished using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5] The reaction is typically performed in an inert solvent such as acetonitrile.
The mechanism involves the activation of the 6-oxo group by POCl₃, forming a reactive intermediate that is susceptible to nucleophilic attack by a chloride ion. The presence of a tertiary amine, such as triethylamine, or a phase-transfer catalyst like tetraethylammonium chloride can facilitate the reaction.[3][4] These additives enhance the solubility of the reactants and promote the formation of the reactive chlorophosphonium species.
Deprotection to Yield this compound
The final step in the synthesis is the removal of the protecting groups to unveil the desired this compound. In the case of acetyl protecting groups, this is typically achieved by treatment with a solution of ammonia in methanol (methanolic ammonia). This mild basic condition selectively cleaves the ester and amide linkages of the acetyl groups without affecting the newly installed chloro group at the 6-position.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound starting from guanosine. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| Guanosine | C₁₀H₁₃N₅O₅ | 283.24 | White crystalline powder |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Colorless liquid, corrosive |
| Pyridine | C₅H₅N | 79.10 | Colorless liquid, strong odor |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless fuming liquid, corrosive |
| Triethylamine | (C₂H₅)₃N | 101.19 | Colorless liquid, strong fishy odor |
| Acetonitrile | CH₃CN | 41.05 | Colorless liquid, polar aprotic solvent |
| Methanolic Ammonia | NH₃ in CH₃OH | Variable | Corrosive, flammable |
| Dichloromethane | CH₂Cl₂ | 84.93 | Colorless volatile liquid |
| Methanol | CH₃OH | 32.04 | Colorless volatile liquid |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | White crystalline powder |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | White crystalline solid, drying agent |
Step-by-Step Procedure
Sources
- 1. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Chloroguanine | 10310-21-1 [chemicalbook.com]
- 4. US4736029A - Process for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 6-Chloroguanosine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroguanosine is a synthetic purine nucleoside analogue that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical architecture, featuring a reactive chlorine atom at the 6-position of the purine ring, makes it a versatile building block for the development of novel antiviral and anticancer agents.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is an almost white crystalline powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 301.69 g/mol | [1] |
| CAS Number | 2004-07-1 | [1] |
| Appearance | Almost white crystalline powder | [1] |
| Melting Point | >300 °C (for the base, 6-chloroguanine) | [5] |
| Solubility | Soluble in DMSO and DMF. The solubility of the base, 6-chloroguanine, is highest in DMSO, followed by DMF, with lower solubility in alcohols and water.[6][7] | |
| Storage | Store at 0-8 °C | [1] |
Computed Properties (from PubChem) [1]
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| InChI | InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |
| InChIKey | TXWHPSZYRUHEGT-UUOKFMHZSA-N |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 2 |
Chemical Structure and Reactivity
The structure of this compound consists of a 6-chloroguanine base attached to a ribofuranose sugar moiety via a β-N9-glycosidic bond.
Caption: Chemical structure of this compound.
The key to the synthetic utility of this compound lies in the reactivity of the C6-chloro substituent. The chlorine atom is a good leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[2] This allows for the introduction of a wide variety of functional groups at this position, including amino, alkoxy, and thioether moieties, by reaction with appropriate nucleophiles. The reactivity of halopurines in SₙAr reactions is influenced by the nature of the halogen, with the general trend for nucleophilic displacement being F > Cl > Br > I.[2]
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of a protected guanosine derivative, followed by deprotection. A common starting material is guanosine, which is first per-acetylated to protect the hydroxyl groups of the ribose moiety.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from Guanosine
This protocol is a generalized procedure based on common synthetic methods for nucleoside analogues.
Part 1: Acetylation of Guanosine
-
Rationale: The hydroxyl groups of the ribose moiety are protected as acetate esters to prevent side reactions during the subsequent chlorination step.
-
Procedure:
-
Suspend guanosine in acetic anhydride.
-
Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid) or a base (e.g., pyridine).
-
Heat the reaction mixture with stirring until the guanosine dissolves and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water to precipitate the per-acetylated guanosine.
-
Filter, wash the solid with cold water, and dry under vacuum.
-
Part 2: Chlorination of Per-acetylated Guanosine
-
Rationale: The 6-oxo group of the guanine base is converted to a chloro group using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation. The presence of a phase-transfer catalyst can facilitate the reaction.[8]
-
Procedure:
-
To a solution of per-acetylated guanosine in a suitable aprotic solvent (e.g., acetonitrile), add a tertiary amine base (e.g., triethylamine) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Add phosphorus oxychloride dropwise at a controlled temperature.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Part 3: Deprotection (Ammonolysis)
-
Rationale: The acetate protecting groups are removed to yield the final product, this compound. Ammonolysis is a common method for this deprotection.
-
Procedure:
-
Dissolve the crude chlorinated product in a solution of ammonia in methanol.
-
Stir the solution at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Part 4: Purification
-
Rationale: The crude product is purified to remove any remaining starting materials, reagents, or byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for obtaining high-purity this compound.
-
Procedure (General HPLC):
-
Dissolve the crude product in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Inject the solution onto a preparative reverse-phase HPLC column (e.g., C18).
-
Elute the compound using a gradient of a suitable mobile phase (e.g., a mixture of water and acetonitrile, often with a modifier like trifluoroacetic acid).
-
Monitor the elution profile using a UV detector.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.
-
Analytical Characterization
The structure and purity of this compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[5] The spectra would show characteristic signals for the purine and ribose moieties.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can also be used for its purification as described above.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile intermediate in the synthesis of modified nucleosides with potential therapeutic applications.
Schematic of this compound as a Synthetic Precursor:
Caption: this compound as a key intermediate in the synthesis of bioactive molecules.
-
Antiviral Agents: The 6-chloro group can be displaced by various nucleophiles to generate a library of 6-substituted guanosine analogues. Several of these derivatives have shown promising antiviral activity against a range of viruses, including SARS-CoV.[1][4]
-
Anticancer Agents: Modified guanosine analogues derived from this compound have been investigated for their potential as anticancer agents. These compounds can interfere with nucleic acid metabolism and induce apoptosis in cancer cells.
-
Immunomodulators: Some guanosine analogues have been shown to possess immunomodulatory properties, and this compound serves as a key starting material for the synthesis of such compounds.[9]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile synthetic intermediate in medicinal chemistry. Its reactive 6-chloro position allows for the facile synthesis of a diverse range of guanosine analogues with potential applications as antiviral, anticancer, and immunomodulatory agents. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in drug discovery and development programs.
References
-
PubChem. (n.d.). 2-Amino-6-chloropurine riboside. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Robins, M. J., Uznanski, B., & Wnuk, S. F. (1993). Nucleic acid related compounds. 77. A simple and general synthesis of 6-substituted purine 2'-deoxynucleosides. Canadian Journal of Chemistry, 71(5), 557-564.
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473.
- Montgomery, J. A., & Hewson, K. (1960). Synthesis of potential anticancer agents. XVI. 6-Substituted purines. Journal of the American Chemical Society, 82(2), 463–468.
- De Clercq, E. (2009). Anti-herpesvirus drugs: a 25-year retrospective. Antiviral Chemistry and Chemotherapy, 19(5), 175-192.
- Zhang, Y., et al. (2020). Equilibrium solubility determination, modelling and thermodynamic aspects of 6-chloroguanine in aqueous co-solvent mixtures of N,N-dimethylformamide, isopropanol, 1,4-dioxane and dimethyl sulfoxide. Journal of Molecular Liquids, 300, 112285.
- WO 1993/015075 A1, Ciba-Geigy Ag, Preparation of 2-amino-6-chloropurine, published 1993-08-05.
- Zhao, H., et al. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
- Revankar, G. R., et al. (1985). Guanosine analogues. Synthesis of nucleosides of certain 3-substituted 6-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones as potential immunotherapeutic agents. Journal of Medicinal Chemistry, 28(7), 886-892.
Sources
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 9. Guanosine analogues. Synthesis of nucleosides of certain 3-substituted 6-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 6-Chloroguanosine: The Versatile Precursor in Modern Nucleoside Analog Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics, the strategic modification of nucleosides is a cornerstone of innovation. Among the many chemical intermediates employed, 6-chloroguanosine stands out as a uniquely versatile and powerful precursor. Its significance lies in the strategic placement of a chloro-substituent at the C6 position of the purine ring, transforming it into an activated site for nucleophilic substitution. This guide provides an in-depth exploration of this compound's pivotal role, moving beyond simple protocols to elucidate the underlying chemical principles and strategic considerations that make it an indispensable tool for the synthesis of a diverse array of potent nucleoside analogs. We will examine its chemical properties, the mechanics of its reactivity, and its application in the synthesis of clinically significant molecules, offering both theoretical grounding and practical, field-proven insights.
The Strategic Importance of this compound: A Chemical Overview
This compound is a synthetic nucleoside analog that serves as a critical building block in pharmaceutical research and development.[1][2] Its structure, featuring a chlorine atom at the 6-position of the guanine base, is the key to its utility. This halogenation fundamentally alters the electronic properties of the purine ring system, making the C6 carbon an electrophilic center ripe for modification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 301.69 g/mol | [3] |
| Appearance | Almost white crystalline powder | [1] |
| CAS Number | 2004-07-1 | [1] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 ºC | [1] |
The true value of this compound is not as a final therapeutic agent, but as a master key that unlocks a vast library of potential drug candidates. The chloro group is an excellent leaving group, facilitating a variety of nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the C6 position, a site critical for the biological activity of many purine-based drugs.[4][5]
Caption: Core chemical features of this compound.
The Engine of Diversity: Nucleophilic Aromatic Substitution (SNAr) at C6
The primary reason for this compound's prominence is its reactivity in SNAr reactions. In this mechanism, a nucleophile attacks the electron-deficient C6 carbon, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the purine ring is then restored by the expulsion of the chloride ion.[6]
This straightforward yet powerful reaction allows for the systematic modification of the purine core. By simply changing the nucleophile, chemists can introduce a vast array of functionalities, including amines, thiols, and alkoxides, thereby creating libraries of novel compounds for biological screening.[5] Many SNAr reactions on electron-deficient heterocyclic systems like purines are now understood to proceed through a concerted mechanism, where the bond-forming and bond-breaking steps are synchronous, rather than through a discrete two-step process.[6]
Caption: Generalized SNAr reaction at the C6 position.
Application in Antiviral Drug Synthesis: The Case of Abacavir
Perhaps the most prominent example of this compound's role is in the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[7][8] The synthesis of Abacavir hinges on the displacement of the C6-chloro group of a carbocyclic this compound analog with cyclopropylamine.[9][10]
This specific SNAr reaction is a critical step that installs the cyclopropylamino side chain, which is essential for the drug's interaction with the HIV reverse transcriptase enzyme.[11] The choice of a 6-chloro intermediate is deliberate; it provides a reliable and high-yielding route to the final product, a testament to the efficiency of this synthetic strategy.[9]
Caption: Simplified synthetic workflow for Abacavir.
Beyond HIV, nucleoside analogs derived from 6-chloropurine have demonstrated potential activity against other viruses, including SARS-CoV, highlighting the broad applicability of this precursor in developing novel antiviral agents.[12][13]
Application in Anticancer Drug Synthesis
The versatility of this compound extends into oncology. The C6 position of purine is a key site for modifications that can lead to compounds with significant antiproliferative activity. For instance, 6-chloroguanine, the nucleobase of this compound, is a precursor for the synthesis of 6-thioguanine and 6-mercaptopurine, classic anticancer antimetabolites.[2][14]
By applying the same SNAr chemistry, this compound can be converted into 6-thioguanosine and other thio-analogs.[15] These molecules can be incorporated into DNA and RNA, disrupting nucleic acid synthesis in rapidly dividing cancer cells and inducing apoptosis. The synthesis of 1-deaza-6-thioguanosine, for example, proceeds from a 2-amino-6-chloro-1-deazapurine intermediate, demonstrating the adaptability of the core synthetic strategy.[15]
Field-Proven Methodology: A General Protocol for Nucleophilic Substitution
The following protocol outlines a representative, self-validating procedure for the nucleophilic displacement of the C6-chloro group on a protected this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize a 6-substituted guanosine analog via SNAr reaction.
Materials:
-
Protected this compound (e.g., 2',3',5'-tri-O-acetyl-6-chloroguanosine)
-
Nucleophile (e.g., a primary or secondary amine, thiol) (3-5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP) or alcohol (e.g., n-butanol)
-
Base (optional, e.g., DIPEA, Et₃N) (2-3 equivalents)
-
Reaction vessel, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and appropriate developing solvent system
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Experimental Protocol:
-
System Preparation (Trustworthiness Pillar: Inertness):
-
Action: Thoroughly dry the reaction vessel and charge it with a magnetic stir bar. Place the system under an inert atmosphere of nitrogen or argon.
-
Causality: This prevents the introduction of atmospheric moisture, which could potentially react with the reagents or intermediates, leading to unwanted side products and reduced yield.
-
-
Reagent Dissolution:
-
Action: Dissolve the protected this compound (1 equivalent) in the chosen anhydrous solvent.
-
Causality: A homogenous solution ensures that the reactants are readily available to interact, promoting a smooth and complete reaction. The choice of a polar aprotic solvent helps to solvate the reactants without interfering with the nucleophilic attack.
-
-
Addition of Nucleophile and Base:
-
Action: Add the nucleophile (3-5 eq.). If the nucleophile is an amine salt or if the reaction generates HCl, add a non-nucleophilic base like DIPEA (2-3 eq.).
-
Causality: A stoichiometric excess of the nucleophile is used to drive the reaction to completion according to Le Châtelier's principle. The base acts as an acid scavenger, neutralizing any protons generated during the reaction, which could otherwise protonate the nucleophile, rendering it inactive.
-
-
Reaction Execution & Monitoring (Self-Validating System):
-
Action: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the SNAr reaction. TLC is a critical in-process control; by comparing the reaction mixture spot to the starting material spot, one can visually confirm the consumption of the precursor and the formation of a new, more polar product spot, ensuring the reaction is proceeding as intended before moving to the next stage.
-
-
Reaction Quench and Workup:
-
Action: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Causality: Cooling stops the reaction. The aqueous washes remove the solvent (e.g., DMF), excess base, salts, and other water-soluble impurities. The NaHCO₃ wash specifically neutralizes any remaining acidic components.
-
-
Purification:
-
Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude residue by column chromatography on silica gel.
-
Causality: Drying removes residual water. Concentration yields the crude product. Column chromatography is the definitive purification step, separating the desired product from unreacted nucleophile and any non-polar byproducts based on differential polarity.
-
-
Deprotection (If Necessary):
-
Action: If acetyl or other protecting groups were used on the ribose sugar, remove them using standard conditions (e.g., methanolic ammonia for acetyl groups).
-
Causality: This final step yields the target nucleoside analog in its biologically active form.
-
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its predictable reactivity and the robustness of the SNAr chemistry it enables provide a reliable and efficient pathway for the synthesis of diverse and complex nucleoside analogs.[5][12] From established blockbuster drugs like Abacavir to novel experimental agents for cancer and emerging viral diseases, the legacy of this compound is firmly cemented. As medicinal chemists continue to push the boundaries of molecular design, this versatile precursor will undoubtedly remain a central tool, enabling the creation of the next generation of life-saving therapeutics.
References
-
Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Source: PubMed Central URL: [Link]
-
Title: Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Source: MDPI URL: [Link]
-
Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Source: PubMed URL: [Link]
-
Title: 2-Amino-6-chloropurine riboside | C10H12ClN5O4. Source: PubChem URL: [Link]
-
Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Source: PMC - NIH URL: [Link]
-
Title: Synthesis and in vitro anti-HIV activities of didanosine prodrugs. Source: PubMed URL: [Link]
-
Title: Synthesis of carbovir and abacavir from a carbocyclic precursor. Source: PubMed URL: [Link]
-
Title: Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine. Source: PubMed URL: [Link]
-
Title: Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Source: BYU ScholarsArchive URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitutions. Source: PMC - NIH URL: [Link]
-
Title: Didanosine. Source: PubMed URL: [Link]
-
Title: Nucleoside Analogs: A Review of Its Source and Separation Processes. Source: MDPI URL: [Link]
-
Title: Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Source: MDPI URL: [Link]
-
Title: Synthesis of 2',3'-dideoxyinosine via radical deoxygenation. Source: PubMed URL: [Link]
-
Title: Anticancer nucleobase analogues 6-mercaptopurine and 6-thioguanine are novel substrates for equilibrative nucleoside transporter 2. Source: PubMed URL: [Link]
-
Title: The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. Source: PubMed URL: [Link]
-
Title: Synthesis of C-6 Pyrimidine Acyclic Nucleoside Analogs as Potential Antiviral Agents. Source: Taylor & Francis Online URL: [Link]
- Title: Process for the preparation of abacavir.
-
Title: Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Source: bioRxiv URL: [Link]
-
Title: Abacavir. Source: Wikipedia URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-6-chloropurine riboside | C10H12ClN5O4 | CID 102197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Abacavir - Wikipedia [en.wikipedia.org]
- 9. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 11. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer nucleobase analogues 6-mercaptopurine and 6-thioguanine are novel substrates for equilibrative nucleoside transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroguanosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Chloroguanosine in Medicinal Chemistry
This compound and its derivatives represent a pivotal class of purine nucleoside analogs with broad applications in biochemical research and pharmaceutical development.[1][2] Their structural similarity to endogenous guanosine allows them to interact with various enzymes and receptors, yet the presence of a chlorine atom at the 6-position of the purine ring imparts unique chemical reactivity and biological activity. This modification makes this compound a versatile precursor for the synthesis of a wide array of other guanosine analogs, as the chloro group can be readily displaced by various nucleophiles.[3] These derivatives have shown promise as antiviral, anticancer, and antiplatelet agents.[1][2][4]
A thorough understanding of the physicochemical properties of this compound derivatives is paramount for their effective application in drug discovery and development. Properties such as solubility, stability, lipophilicity (log P), and ionization constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5][6] This guide provides an in-depth exploration of these key physicochemical parameters, offering both theoretical insights and practical experimental protocols to empower researchers in their pursuit of novel therapeutics.
Core Physicochemical Properties of this compound and Its Analogs
The physicochemical properties of this compound derivatives are fundamentally influenced by the interplay between the purine core, the ribose sugar moiety, and any additional functional groups.
1. Solubility:
The solubility of a drug substance is a critical factor influencing its bioavailability. This compound itself exhibits limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][8] The solubility of its derivatives can be modulated by introducing polar or ionizable functional groups.
-
Aqueous Solubility: The ribose moiety contributes to the aqueous solubility of this compound through hydrogen bonding with water molecules. However, the purine ring, particularly the chlorine atom, imparts a degree of hydrophobicity.
-
Organic Solubility: The presence of the purine ring and the chloro-substituent allows for favorable interactions with polar aprotic solvents like DMSO and DMF.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| 6-Chloroguanine | 1 mol/L NaOH | Soluble | [3] |
| 6-Chloroguanine | Water (20 ºC) | 1.7 g/L | [3] |
| 6-Chloropurine | Water | Slight solubility | [7] |
| 6-Chloropurine | DMSO | ~10 mg/mL | [8] |
| 6-Chloropurine | Dimethyl formamide | ~10 mg/mL | [8] |
| 6-Chloropurine riboside | DMF | 49-51 mg/mL | [9] |
2. Stability and pH Profile:
The stability of this compound derivatives is highly dependent on pH and temperature. The C-Cl bond on the purine ring is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of guanosine.
-
pH-Rate Profile: The degradation of nucleoside analogs often follows specific acid-base catalysis.[10] A pH-rate profile, which plots the degradation rate constant against pH, is essential for determining the optimal pH for storage and formulation. Generally, purine nucleosides exhibit greater stability in neutral to slightly acidic conditions.[11]
-
Storage: For long-term storage, this compound is typically kept at low temperatures (-20°C or -80°C) in a sealed container, protected from moisture and light to minimize degradation.[1]
3. Lipophilicity (log P):
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that influences a drug's ability to cross biological membranes.[5][6] The chlorine atom in this compound increases its lipophilicity compared to guanosine.
-
Calculated log P : Computational methods can provide an estimate of a compound's log P value. For this compound, the calculated XLogP3 value is -0.1.[12]
-
Experimental Determination: The lipophilicity of novel derivatives is often determined experimentally using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
4. Ionization Constant (pKa):
The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This is critical for understanding a drug's behavior in different physiological compartments.
-
Predicted pKa: The predicted pKa for the related compound 6-chloroguanine is approximately 6.65.[3] This suggests that the purine ring system can undergo protonation and deprotonation within the physiological pH range.
Experimental Protocols for Physicochemical Characterization
A robust and reproducible characterization of this compound derivatives is essential for advancing drug development projects. The following section details key experimental workflows.
Workflow for Comprehensive Physicochemical Profiling
Caption: Workflow for the synthesis and physicochemical characterization of this compound derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
HPLC is an indispensable tool for the analysis of nucleosides and their derivatives, allowing for the separation, identification, and quantification of these compounds.[15][16][17]
Protocol for Purity and Stability-Indicating HPLC Method:
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point. Polar-endcapped C18 phases can be beneficial for retaining polar nucleosides.[18]
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a buffer at a suitable pH (e.g., 20 mM potassium phosphate, pH 5.5).
-
Organic Component (B): HPLC-grade acetonitrile or methanol.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: UV detection at the λmax of the compound (typically around 260 nm for purines).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., mobile phase or DMSO) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.[19]
-
Data Analysis:
-
Purity: Calculate the peak area percentage of the main peak relative to the total peak area.
-
Stability: For stability studies, inject samples at various time points and monitor the decrease in the main peak area and the appearance of degradation product peaks.
-
UV-Vis Spectrophotometry for pKa Determination
UV-Vis spectroscopy can be used to determine the pKa of a compound by monitoring the change in its absorbance spectrum as a function of pH.[20] The different ionization states of the molecule will exhibit distinct absorbance maxima.
Protocol for pKa Determination by UV-Vis Spectroscopy:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration that gives an absorbance reading between 0.5 and 1.5.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including this compound derivatives.
Key NMR Experiments:
-
1H NMR: Provides information about the number, environment, and connectivity of protons.
-
13C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, which is crucial for assigning the complete structure, especially for novel derivatives.[21][22]
Sample Preparation for NMR:
-
Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire the desired NMR spectra.
Logical Relationship of Physicochemical Properties and Drug Development
Caption: Interplay of physicochemical properties with the pharmacokinetic profile and overall viability of a drug candidate.
Conclusion and Future Directions
The physicochemical properties of this compound derivatives are fundamental to their potential as therapeutic agents. A comprehensive understanding and meticulous experimental determination of these properties are non-negotiable for any successful drug development program. The protocols and insights provided in this guide serve as a robust framework for researchers to characterize novel this compound analogs.
Future research in this area should focus on developing derivatives with optimized physicochemical profiles. This includes enhancing aqueous solubility for improved formulation options, fine-tuning lipophilicity to balance membrane permeability and off-target effects, and improving stability to ensure a viable shelf-life and predictable in vivo behavior. The continued exploration of the structure-property relationships of these versatile compounds will undoubtedly lead to the discovery of new and effective medicines.
References
- Vertex AI Search. 6-Chloroguanineriboside (this compound) | Purine Nucleoside Analog.
- ChemicalBook. 6-Chloroguanine | 10310-21-1.
- ChemicalBook. 6-Chloropurine CAS#: 87-42-3.
- Cayman Chemical.
- ChemicalBook. 6-Chloropurine(87-42-3) 1H NMR spectrum.
- MDPI. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
- Chem-Impex. 2-Amino-6-chloropurine riboside.
- PubMed Central. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
- PubChem. 2-Amino-6-chloropurine riboside.
- ResearchGate.
- PubChem. 2-Amino-6-chloropurine.
- PubChem. 6-Chloropurine.
- Sigma-Aldrich. 2-Amino-6-chloropurine 97 10310-21-1.
- Sigma-Aldrich. 6-Chloropurine riboside 5399-87-1.
- ResearchGate. UV-visible absorbance spectra of guanosine, guanosine hydrochloride, FSBG and [ 3 H] FSBG.
- ResearchGate. Comparative chemometric analysis, ranking and selection of lipophilicity parameters of 6-chloro-1,3,5-triazine derivatives with acyclic and cyclic substituents.
- PubMed. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action.
- The Pharma Innovation.
- MDPI. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases.
- PMC. HPLC Analysis of tRNA‐Derived Nucleosides.
- ResearchGate. log k pH = f ( pH )
- MDPI.
- PubMed.
- Figshare.
- Protocols.io.
- BMRB. BMRB entry bmse000984 - 2-Amino-6-chloropurine.
- PMC. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
- ChemicalBook. 6-Chloropurine ribonucleoside(2004-06-0) 1H NMR spectrum.
- PubMed Central.
- Thermo Fisher Scientific. Application Note: Analysis of Nucleotides Using Solid Core HPLC Columns.
- ACS Publications. Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline.
- MDPI.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Chloroguanine | 10310-21-1 [chemicalbook.com]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloropurine CAS#: 87-42-3 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 6-クロロプリンリボシド | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-6-chloropurine riboside | C10H12ClN5O4 | CID 102197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. bmse000984 2-Amino-6-chloropurine at BMRB [bmrb.io]
The Fulcrum of Innovation: A Technical Guide to 6-Chloroguanosine in Nucleic Acid Research
A Senior Application Scientist's Perspective on a Versatile Molecular Tool
For researchers, scientists, and drug development professionals navigating the intricate world of nucleic acids, the ability to modify and probe DNA and RNA is paramount. Among the arsenal of chemical tools available, 6-Chloroguanosine stands out as a uniquely versatile and powerful precursor for a vast array of molecular investigations. Its strategic chlorine substitution on the purine ring is not a mere alteration but a reactive gateway, enabling a diverse range of post-synthetic modifications that unlock profound insights into nucleic acid structure, function, and therapeutic potential.
This guide provides an in-depth exploration of this compound, moving beyond simple protocols to elucidate the causality behind its applications. We will delve into its chemical properties, its pivotal role in the site-specific modification of oligonucleotides, and its contributions to the development of novel therapeutics.
The Chemistry of Opportunity: Synthesis and Reactivity
This compound's utility is fundamentally rooted in the chemical properties of the 6-chloro-purine moiety. The chlorine atom at the C6 position of the guanine base is an excellent leaving group, making the position highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its application as a versatile intermediate.
The synthesis of 6-chloropurine, the core nucleobase, is often achieved by treating hypoxanthine with a chlorinating agent like phosphorus oxychloride (POCl3).[1] This process can be adapted for the synthesis of this compound ribonucleoside, for example, by deacetylating 2,3,5-TRI-O-ACETYL-6-CHLOROPURINE-9--D-RIBOFURANOSIDE with sodium methoxide in methanol.[2] For incorporation into synthetic DNA and RNA, this compound is typically converted into its phosphoramidite derivative, which is compatible with standard automated oligonucleotide synthesis platforms.
The true power of this molecule is realized post-synthesis. Once incorporated into an oligonucleotide chain, the 6-chloro group can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at a specific, predetermined site. This targeted modification is a significant advantage over methods that result in random or non-specific labeling.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Resulting Modification | Significance/Application |
| Thiols (e.g., Sodium Hydrosulfide) | 6-Thioguanosine | Important in anticancer and antiviral drug development; useful for structural studies.[3] |
| Amines (Primary and Secondary) | N6-substituted Guanosines | Creates a diverse library of modified nucleosides for probing protein-nucleic acid interactions and developing aptamers. |
| Azide (e.g., Sodium Azide) | 6-Azidoguanosine | A key intermediate for "click chemistry" reactions, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules.[4] |
| Active Methylene Compounds | 6-C-substituted Guanosines | Expands the chemical diversity of modifications for various biochemical and therapeutic studies.[5] |
Applications in DNA and RNA Research
The ability to introduce a wide range of functionalities into DNA and RNA via this compound has profound implications for various research areas.
Probing Nucleic Acid Structure and Function
Site-specifically modified oligonucleotides are invaluable tools for dissecting the complex three-dimensional structures and dynamic functions of DNA and RNA.[6] By replacing a standard guanosine with a this compound-derived analog, researchers can introduce:
-
Fluorescent Probes: Attaching fluorophores allows for the study of nucleic acid folding, conformational changes, and interactions with other molecules through techniques like Fluorescence Resonance Energy Transfer (FRET).[7][8]
-
Cross-linking Agents: Introducing photoreactive groups can be used to "freeze" interactions between nucleic acids and proteins, enabling the identification of binding sites.[4]
-
Heavy Atoms: The incorporation of atoms like tellurium can aid in the crystallographic phasing of nucleic acid structures.[9][10]
The precise placement of these probes, facilitated by the this compound intermediate, is critical for obtaining meaningful and interpretable data.[11]
Post-Synthetic Modification of Oligonucleotides
The post-synthetic modification of oligonucleotides containing this compound offers a flexible and efficient way to create a library of modified nucleic acids from a single precursor sequence.[12][13] This approach is often more straightforward than synthesizing each modified phosphoramidite individually.
Caption: Post-synthetic modification workflow using this compound.
This workflow highlights the efficiency of the process: a single oligonucleotide containing this compound is synthesized and then can be reacted with various nucleophiles to generate a panel of modified oligonucleotides for downstream applications.
Therapeutic and Drug Development Insights
Modified nucleosides and oligonucleotides are at the forefront of modern therapeutics.[14] this compound and its derivatives have played a significant role in this field, particularly in the development of antiviral and anticancer agents.[15][16][17][18][19]
Antiviral and Anticancer Prodrugs
Many therapeutic nucleoside analogs function as prodrugs that are metabolized in the cell to their active triphosphate form. These active forms can then inhibit viral polymerases or be incorporated into the viral or cancer cell's genome, leading to chain termination or dysfunction. 6-Chloropurine-containing nucleoside analogues have shown promise as antiviral agents, for instance, against SARS-CoV.[15][16] The electrophilic nature of the 6-chloropurine moiety may even lead to covalent bond formation with target enzymes, resulting in irreversible inhibition.[15]
Derivatives such as 6-thioguanine, readily synthesized from this compound, are well-established anticancer drugs.[3] The ability to synthesize and study a wide range of N6-substituted purine analogs also contributes to the discovery of compounds with potential therapeutic activities, such as agonists for adenosine receptors which can have antitumor effects.[20]
Caption: General mechanism of this compound-derived nucleoside prodrugs.
Experimental Protocols
To ensure the practical application of this knowledge, the following section provides a generalized, step-by-step protocol for the post-synthetic modification of an oligonucleotide containing this compound.
Protocol: Post-Synthetic Amination of a this compound-Containing Oligonucleotide
This protocol describes a general procedure for displacing the chloro group with a primary amine. Note: Optimization of reaction time, temperature, and concentration of the amine is crucial for each specific amine and oligonucleotide sequence.
Materials:
-
Lyophilized this compound-containing oligonucleotide (synthesized on a solid support or cleaved and deprotected).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Primary amine of choice (e.g., propargylamine, hexylamine).
-
Diisopropylethylamine (DIPEA).
-
HPLC purification system.
-
Mass spectrometer for analysis.
Methodology:
-
Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotide in anhydrous DMSO to a final concentration of approximately 1-5 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution with the primary amine (typically a 100- to 500-fold molar excess) and DIPEA (2-5 equivalents relative to the amine).
-
Incubation: Vortex the reaction mixture briefly and incubate at a specified temperature (e.g., 60°C) for 2-16 hours. The optimal time and temperature will vary depending on the reactivity of the amine.
-
Reaction Quenching (Optional): The reaction can be stopped by precipitating the oligonucleotide with a salt solution (e.g., sodium perchlorate in acetone).
-
Purification: Purify the modified oligonucleotide from excess reagents using a suitable method, such as reversed-phase HPLC.
-
Verification: Confirm the successful modification and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC. The expected mass shift corresponds to the addition of the amine moiety minus the mass of the chlorine atom.
Self-Validation: The integrity of this protocol is maintained by rigorous analytical verification. The comparison of mass spectra before and after the reaction provides definitive evidence of the covalent modification. HPLC analysis confirms the purity of the final product and the consumption of the starting material.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone of modern nucleic acid chemistry. Its unique reactivity provides a reliable and versatile platform for the site-specific introduction of a vast chemical repertoire into DNA and RNA. This capability has been instrumental in advancing our understanding of nucleic acid biology, from fundamental structural studies to the intricate mechanisms of gene regulation.
Looking forward, the applications of this compound are set to expand further. Its role in constructing complex DNA nanostructures and developing sophisticated intracellular probes is an exciting area of growth.[21][22] As the field of nucleic acid therapeutics continues to mature, the ability to rapidly synthesize and screen libraries of modified oligonucleotides, a process greatly facilitated by this compound, will be indispensable in the quest for more potent and specific drugs. The continued exploration of novel nucleophilic partners will undoubtedly unlock new functionalities, ensuring that this compound remains a fulcrum of innovation in RNA and DNA studies for years to come.
References
-
Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-3. [Link]
-
Mikhailopulo, I. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2975. [Link]
-
Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed, 17(9), 2470-2473. [Link]
-
Parker, S., Kirk, M. C., & Ludlum, D. B. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Biochemical and Biophysical Research Communications, 148(3), 1124-8. [Link]
-
Didenko, N. V., et al. (2019). Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels. Frontiers in Chemistry, 7, 73. [Link]
-
Gao, H., & Fasco, M. J. (1993). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research, 21(24), 5719–5724. [Link]
-
Srivastava, A., & O'Connor, T. R. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(15), 2139-44. [Link]
- CN102336755A - Chemical synthesis method of 6-chloropurine. (n.d.).
-
Shivalingam, A., & Brown, T. (2016). Post-Synthetic Chemical Functionalization of Oligonucleotides. ResearchGate. [Link]
-
Ueda, T., et al. (1980). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Journal of Carbohydrates, Nucleosides, Nucleotides, 7(4), 261-71. [Link]
-
Griesang, N. (2021). Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. Ludwig-Maximilians-Universität München. [Link]
-
Mikhailopulo, I. A., et al. (2018). Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction Catalyzed by Lactobacillus leichmannii Type II Nucleoside Deoxyribosyltransferase. Molecules, 23(11), 2955. [Link]
-
Al-Malki, A. L., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(13), 5188. [Link]
-
Bzowska, A., et al. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(12), 6428. [Link]
-
Pathak, V., & Appella, D. H. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 17, 1968–1986. [Link]
-
Zewge, D., et al. (2018). Post-Synthetic Modification of Oligonucleotides via Orthogonal Amidation and Copper Catalyzed Cycloaddition Reactions. Bioconjugate Chemistry, 29(6), 1859-1865. [Link]
-
Zhang, Y., et al. (2023). Important applications of DNA nanotechnology combined with CRISPR/Cas systems in biotechnology. RSC Advances, 13(33), 23117-23130. [Link]
-
Ide, H., et al. (2015). Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives and structural analysis of the adducts. Nucleic Acids Research, 43(17), 8147–8157. [Link]
-
Wang, Y., et al. (2022). Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Bzowska, A., et al. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 29(12), 2825. [Link]
-
Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102241. [Link]
-
Nagpal, S., et al. (2019). Nucleic Acid Structures as Intracellular Probes for Live Cells. Annual Review of Analytical Chemistry, 12(1), 275-296. [Link]
-
Chen, C., & Huang, Z. (2022). Tellurium-Modified Nucleosides, Nucleotides, and Nucleic Acids with Potential Applications. Molecules, 27(23), 8474. [Link]
-
RNA Bioscience Initiative. (n.d.). CU Anschutz School of Medicine. [Link]
-
Li, J., et al. (2021). DNA nanostructure-based nucleic acid probes: construction and biological applications. Journal of Nanobiotechnology, 19, 236. [Link]
-
Pratesi, A., et al. (2023). Searching for New Gold(I)-Based Complexes as Anticancer and/or Antiviral Agents. International Journal of Molecular Sciences, 24(13), 10988. [Link]
-
Ryabova, A. V., et al. (2023). Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Pesnot, T., et al. (2024). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 15(22), 8049-8068. [Link]
-
Chen, C., & Huang, Z. (2022). Tellurium-Modified Nucleosides, Nucleotides, and Nucleic Acids with Potential Applications. Molecules, 27(23), 8474. [Link]
Sources
- 1. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 2. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction Catalyzed by Lactobacillus leichmannii Type II Nucleoside Deoxyribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Tellurium-Modified Nucleosides, Nucleotides, and Nucleic Acids with Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleic Acid Structures as Intracellular Probes for Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Post-Synthetic Modification of Oligonucleotides via Orthogonal Amidation and Copper Catalyzed Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 15. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
- 18. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Searching for New Gold(I)-Based Complexes as Anticancer and/or Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Important applications of DNA nanotechnology combined with CRISPR/Cas systems in biotechnology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. DNA nanostructure-based nucleic acid probes: construction and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Leveraging 6-Chloroguanosine for Advanced Oligonucleotide Synthesis and Post-Synthetic Modification
An Application Note and Protocol Guide for Researchers
Abstract
The site-specific incorporation of modified nucleobases into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development.[1][2] 6-Chloro-2'-deoxyguanosine (6-Cl-dG) serves as a uniquely versatile precursor, or "convertible nucleoside," for the synthesis of oligonucleotides containing diverse functionalities at the C6 position of guanine.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-Cl-dG phosphoramidite in standard solid-phase oligonucleotide synthesis and subsequent post-synthetic modification. We detail the underlying chemical principles, provide validated, step-by-step protocols for synthesis and conversion, and discuss applications for the resulting modified oligonucleotides.
Introduction: The Power of a Convertible Nucleoside
Standard automated DNA synthesis is highly efficient for incorporating the four canonical bases. However, the direct synthesis of oligonucleotides with sensitive or complex base modifications can be challenging, as these functionalities may not be compatible with the reagents used during the synthesis cycle. The "convertible nucleoside" strategy circumvents this limitation by incorporating a stable, reactive precursor that is chemically transformed into the desired modified base after the oligonucleotide chain has been fully assembled.[3]
6-Chloroguanosine is an ideal convertible synthon for several reasons:
-
Stability: The 6-chloro-dG phosphoramidite is stable to the standard conditions of the phosphoramidite synthesis cycle (detritylation, coupling, capping, oxidation).
-
Reactivity: The chlorine atom at the C6 position of the purine ring is an excellent leaving group, readily displaced by a wide range of nucleophiles via nucleophilic aromatic substitution.
-
Versatility: This reactivity allows for the on-support conversion of the 6-chloro-dG residue into a diverse library of guanine analogs, including O6-alkyl-, N6-alkyl-, and 6-thio-derivatives, which are pivotal in studying DNA damage, protein-DNA interactions, and developing therapeutic agents.[3]
This guide provides the necessary protocols to harness the power of this compound, enabling the routine production of highly functionalized oligonucleotides for advanced applications.
Chemical Principle and Workflow
The overall strategy involves two main phases: solid-phase synthesis followed by post-synthetic modification, all occurring before the final deprotection and cleavage from the support.
Phase 1: Solid-Phase Synthesis. The 6-chloro-2'-deoxyguanosine phosphoramidite, appropriately protected, is incorporated into a growing oligonucleotide chain using a standard automated DNA synthesizer. The process follows the well-established phosphoramidite chemistry cycle.[4][]
Phase 2: Post-Synthetic Modification. After the full-length oligonucleotide is synthesized, and while it remains attached to the solid support, a solution containing a specific nucleophile (e.g., an amine, thiol, or alkoxide) is introduced. The nucleophile displaces the chloride at the C6 position of the incorporated guanine analog. This reaction is typically performed on the synthesizer or manually offline.
Phase 3: Deprotection and Cleavage. Finally, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphates and exocyclic amines of the other bases) are removed to yield the final, modified product.[6]
Diagram: this compound Phosphoramidite Monomer
Caption: Structure of 5'-DMT-2'-deoxy-6-chloroguanosine-3'-CE-phosphoramidite.
Materials and Reagents
| Reagent/Material | Specification | Supplier Example | Purpose |
| Phosphoramidites | |||
| 6-Chloro-dG CE Phosphoramidite | Anhydrous, high purity | Glen Research, LGC Biosearch | Convertible nucleoside |
| Standard A, C, T, G CE Phosphoramidites | 0.1 M in Acetonitrile | Standard suppliers | DNA synthesis |
| Solid Support | |||
| Controlled Pore Glass (CPG) | 500Å or 1000Å, pre-loaded with first base | Standard suppliers | Solid-phase synthesis matrix |
| Ancillary Reagents | |||
| Acetonitrile (ACN) | Anhydrous, <30 ppm H₂O | Standard suppliers | Synthesis solvent |
| Deblock Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Standard suppliers | 5'-DMT removal |
| Activator | 0.45 M Tetrazole or 0.25 M DCI in ACN | Standard suppliers | Amidite coupling activation |
| Capping Reagents | Cap A (Acetic Anhydride/THF/Pyridine), Cap B (N-Methylimidazole/THF) | Standard suppliers | Capping of unreacted 5'-OH |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/H₂O | Standard suppliers | Oxidation of P(III) to P(V) |
| Post-Synthesis Reagents | |||
| Primary/Secondary Amines | e.g., Methylamine, Propylamine, Piperidine | Sigma-Aldrich | Conversion to N6-derivatives |
| Sodium Alkoxides | e.g., Sodium Methoxide in Methanol | Sigma-Aldrich | Conversion to O6-derivatives |
| Thiol Source | e.g., Thiophenol, Sodium Hydrosulfide | Sigma-Aldrich | Conversion to 6-Thio-derivatives |
| Deprotection/Cleavage | |||
| Ammonium Hydroxide | 28-30% solution | Standard suppliers | Base deprotection & cleavage |
| AMA (1:1 NH₄OH/40% aq. Methylamine) | Freshly prepared | N/A | Rapid deprotection |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound-Containing Oligonucleotides
This protocol assumes the use of a standard automated DNA synthesizer. The chemistry is based on the highly reliable phosphoramidite method.[7][8]
Diagram: Automated Solid-Phase Synthesis Cycle
Caption: The four-step phosphoramidite cycle for incorporating 6-Cl-dG.
Methodology:
-
Synthesizer Setup: Install the 6-Cl-dG phosphoramidite on a designated port on the DNA synthesizer. Use standard phosphoramidites for A, C, G, and T.
-
Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the 6-Cl-dG incorporation.
-
Initiate Synthesis: Start the synthesis run using the instrument's standard protocol. The cycle parameters are generally the same as for standard bases.
-
Causality: The phosphoramidite of 6-Cl-dG is designed to mimic the reactivity of standard amidites, ensuring high coupling efficiency (>98%) with standard activators like Tetrazole or DCI.
-
-
Coupling Time: For the 6-Cl-dG monomer, a slightly extended coupling time (e.g., 60-120 seconds vs. 30 seconds for standard bases) may be beneficial to ensure maximum coupling efficiency, although it is often not required.
-
Synthesis Completion: Upon completion of the synthesis, keep the final 5'-DMT group on (DMT-ON) if cartridge purification is planned.[9] The oligonucleotide is now covalently bound to the CPG support, ready for post-synthetic modification.
Protocol 2: Post-Synthetic Modification of On-Support Oligonucleotides
This critical step is performed after synthesis but before cleavage and deprotection.[3]
Diagram: Post-Synthetic Conversion of 6-Cl-dG
Caption: On-support conversion of the 6-chloro-dG residue.
General Procedure:
-
After synthesis, wash the CPG support in the column thoroughly with anhydrous acetonitrile (3-5 mL) and dry with a stream of argon.
-
Prepare the nucleophile solution as described in the table below.
-
Using two Luer-lock syringes, push the nucleophile solution back and forth through the column containing the CPG-bound oligonucleotide.
-
Allow the column to incubate at the specified temperature for the required duration.
-
After the reaction, thoroughly wash the support with acetonitrile (5 mL) followed by dichloromethane (5 mL) and dry with argon.
-
The support is now ready for final cleavage and deprotection.
Table of Exemplary Conversion Reactions
| Target Modification | Nucleophile Solution | Reaction Conditions | Comments |
| N6-Methyl-dG | 40% aq. Methylamine in Ethanol (1:1 v/v) | 4 hours at 55°C | The amine serves as both the nucleophile and the deprotection agent (AMA). |
| N6-Propyl-dG | 1.0 M Propylamine in Acetonitrile | 12 hours at 55°C | Requires subsequent standard deprotection.[10] |
| O6-Methyl-dG | 0.5 M Sodium Methoxide in Methanol | 24 hours at Room Temp | Sensitive to standard ammonia deprotection. Use mild conditions.[11] |
| 6-Thio-dG | 0.5 M 3-amino-1-propanethiol, 0.5 M DBU in Acetonitrile | 24 hours at Room Temp | The aminothiol displaces the chloride. DBU acts as a non-nucleophilic base. |
-
Causality & Trustworthiness: The choice of nucleophile, solvent, and temperature directly dictates the outcome. These conditions are derived from established literature to ensure high conversion efficiency.[3][10] It is critical to perform these reactions under anhydrous conditions (except for aqueous amine solutions) to prevent the formation of unwanted guanine (from hydrolysis) as a side product.
Protocol 3: Cleavage and Deprotection
The final step releases the oligonucleotide and removes all remaining protecting groups. The choice of deprotection conditions is critical and must be compatible with the newly introduced functional group at the C6 position.
Standard Deprotection (for amine or thio-modified oligos):
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide (28-30%).
-
Incubate at 55°C for 8-12 hours. This step simultaneously cleaves the oligo from the support and removes the acyl protecting groups (Bz, iBu, dmf) from the A, C, and G bases, as well as the cyanoethyl groups from the phosphate backbone.[6]
-
Cool the vial, centrifuge briefly, and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia to dryness in a vacuum concentrator.
Rapid Deprotection with AMA (for amine or thio-modified oligos):
-
Add 1.5 mL of AMA solution (Ammonium Hydroxide/40% aq. Methylamine 1:1).
-
Incubate at 65°C for 15 minutes.[12]
-
Evaporate to dryness.
-
Expertise: AMA is significantly faster but more aggressive. It is suitable for most robust modifications.
-
Mild Deprotection (for sensitive groups like O6-alkyl-dG): Oligonucleotides containing O6-alkyl-dG are sensitive to ammonia, which can convert the product to 2,6-diaminopurine. A specific, milder deprotection is required.[11]
-
Suspend the CPG support in 1 mL of 0.1 M DBU in anhydrous acetonitrile for 2 hours at room temperature to remove cyanoethyl groups. Wash with acetonitrile.
-
Cleave the oligonucleotide from the support using 50 mM K₂CO₃ in anhydrous methanol for 4 hours at room temperature.
-
Evaporate the supernatant, and treat with a mixture of nitrobenzaldoximate ions and ammonia to remove base-protecting groups under conditions that minimize side reactions.[11]
Characterization and Quality Control
After deprotection, the crude oligonucleotide should be analyzed to confirm its identity and purity.
-
Method 1: HPLC Analysis: Reverse-phase or anion-exchange HPLC can resolve the full-length product from shorter failure sequences. A comparison of the retention time with an unmodified control sequence will show a shift indicative of the modification.
-
Method 2: Mass Spectrometry: ESI or MALDI-TOF mass spectrometry provides the most definitive confirmation, allowing for the verification of the exact molecular weight of the final modified oligonucleotide. The expected mass increase from the modification should be observed.
Applications in Research and Drug Development
Oligonucleotides modified via the this compound intermediate have a wide array of applications:
-
Carcinogenesis Studies: Synthesis of oligonucleotides containing O6-alkylguanine adducts allows for detailed investigation into the mechanisms of DNA damage and repair.[3]
-
DNA-Protein Interaction Studies: N6-functionalized guanine analogs can be used as probes to explore the recognition domains of DNA binding proteins, polymerases, and repair enzymes.
-
Therapeutic Oligonucleotides: Modifications at the C6 position can enhance the nuclease resistance, binding affinity, and pharmacokinetic properties of antisense oligonucleotides and siRNAs.[13][14]
-
Diagnostics and Nanotechnology: The introduction of unique functional groups enables the site-specific attachment of labels, dyes, or other molecules for diagnostic assays or the construction of DNA-based nanostructures.[15]
References
-
Glen Research. (n.d.). Post-Synthesis Substitution - Convertible Nucleosides. The Glen Report, 6.11. Retrieved from [Link]
-
Gładysz, M., Andrałojć, W., Czapik, T., & Kierzek, R. (2019). Thermodynamic and structural contributions of the 6-thioguanosine residue to helical properties of RNA. Request PDF. Retrieved from [Link]
-
Iyer, R. P., Phillips, L. R., Egan, W., Regan, J. B., & Beaucage, S. L. (1990). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research, 18(19), 5719–5724. Retrieved from [Link]
-
Kusano, S., et al. (2020). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Molecules, 25(21), 5109. Retrieved from [Link]
-
Tan, Y., et al. (2015). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 13(43), 10644-10649. Retrieved from [Link]
-
Wang, H., & Liu, D. (2016). Post-Synthetic Chemical Functionalization of Oligonucleotides. Methods in Molecular Biology, 1369, 129-43. Retrieved from [Link]
-
Jankowska, J., et al. (2007). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 35(8), 2693–2702. Retrieved from [Link]
-
Timofeev, E. N. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Acta Naturae, 13(2), 4-17. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]
-
Smith, C. A., Xu, Y. Z., & Swann, P. F. (1990). Solid-phase synthesis of oligodeoxynucleotides containing O6-alkylguanine. Carcinogenesis, 11(5), 811-816. Retrieved from [Link]
-
Porciani, D., et al. (2024). The clinical potential of l-oligonucleotides: challenges and opportunities. Chemical Science, 15(1), 10-21. Retrieved from [Link]
- Hogrefe, R. I., et al. (2003). Reagents for oligonucleotide cleavage and deprotection. U.S. Patent No. 6,664,388 B2.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (2023). The Glen Report 35.1. Retrieved from [Link]
-
Roberts, T. C., et al. (2020). Advances in oligonucleotide drug delivery. Nature Reviews Drug Discovery, 19(10), 673-694. Retrieved from [Link]
-
Glen Research. (2010). siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. The Glen Report, 22.1. Retrieved from [Link]
-
Boal, J. H., et al. (1996). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Nucleic Acids Research, 24(15), 3115-3117. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Gissot, A., et al. (2023). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. Pharmaceutics, 15(3), 992. Retrieved from [Link]
-
Zewge, D., et al. (2018). Post-Synthetic Modification of Oligonucleotides via Orthogonal Amidation and Copper Catalyzed Cycloaddition Reactions. Bioconjugate Chemistry, 29(6), 1859-1865. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Freya Cardozo. (2021, June 10). Chemical synthesis of oligonucleotides|Phosphoramidite Method|. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Postsynthetic modification of oligonucleotides to introduce 2′‐O‐methyl‐2‐thiocytosine. Retrieved from [Link]
-
Kesharwani, T., et al. (2021). Clinical Applications of Single-Stranded Oligonucleotides: Current Landscape of Approved and In-Development Therapeutics. Molecular Therapy - Nucleic Acids, 26, 617-640. Retrieved from [Link]
-
Glen Research. (n.d.). Products for DNA Research. Retrieved from [Link]
-
Pon, R. T., & Yu, S. (1997). Multiple oligodeoxyribonucleotide syntheses on a reusable solid-phase CPG support. Nucleic Acids Research, 25(18), 3629-3635. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report Titles. Retrieved from [Link]
-
Glen Research. (n.d.). New Labeling Reagents. The Glen Report, 6.15. Retrieved from [Link]
Sources
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical potential of l-oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. twistbioscience.com [twistbioscience.com]
- 6. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. biotage.com [biotage.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of oligodeoxynucleotides containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Chloroguanosine
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of 6-Chloroguanosine, a critical nucleoside analog in biochemical research and drug development, using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology herein is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound for downstream applications. This document elucidates the rationale behind the selection of chromatographic parameters and offers a systematic approach to purification, ensuring reproducibility and scientific integrity.
Introduction: The Significance of this compound Purification
This compound is a synthetic nucleoside analog with significant applications in various fields of biomedical research. Its structural similarity to natural guanosine allows it to function as a substrate or inhibitor in numerous enzymatic pathways, making it an invaluable tool for studying nucleic acid metabolism. Furthermore, this compound serves as a key intermediate in the synthesis of other modified nucleosides and has been investigated for its potential antiviral and anticancer properties.[1]
The purity of this compound is paramount for its use in research and pharmaceutical development. Impurities, such as starting materials, by-products from synthesis, or degradation products, can lead to erroneous experimental results and compromise the safety and efficacy of potential therapeutic agents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of polar and semi-polar compounds like this compound due to its high resolution, speed, and reproducibility.[2] This application note details a robust RP-HPLC method for the purification of this compound, ensuring the high purity required for demanding applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful HPLC purification method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | |
| Molecular Weight | 301.69 g/mol | |
| Appearance | Almost white crystalline powder | |
| Solubility | Soluble in DMSO and dimethylformamide. Limited solubility in water. | , |
| UV Absorbance (λmax) | Purine derivatives typically absorb in the 250-280 nm range. |
Principles of Reversed-Phase HPLC for this compound Purification
Reversed-phase HPLC is the method of choice for purifying this compound. The fundamental principle of this technique lies in the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.
This compound, being a moderately polar molecule due to its ribose sugar moiety and purine base, will have a limited affinity for the hydrophobic C18 stationary phase. By employing a mobile phase consisting of an aqueous component and a miscible organic solvent (the "strong" solvent), we can modulate the retention of this compound on the column. A gradual increase in the concentration of the organic solvent in the mobile phase (gradient elution) will decrease the polarity of the mobile phase, leading to the elution of this compound and its separation from less polar and more polar impurities.
Diagram of the HPLC Purification Workflow
Caption: Rationale for HPLC method development for this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Residual silanol interactions.- Column overload. | - Ensure 0.1% TFA is present in both mobile phases.- Reduce sample injection volume or concentration. |
| Low Resolution | - Inappropriate gradient slope. | - Decrease the gradient slope (e.g., 5-40% B over 20 min).- Try a different organic modifier (e.g., methanol). |
| Ghost Peaks | - Contamination in the mobile phase or injector. | - Use fresh, high-purity solvents.- Flush the injector and sample loop. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Pump malfunction. | - Increase the re-equilibration time at the end of the gradient.- Check the pump for leaks and ensure proper solvent mixing. |
For more extensive troubleshooting, consult comprehensive HPLC guides.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound. By understanding the chemical properties of the analyte and the principles of chromatography, researchers can successfully implement and adapt this protocol to achieve high-purity this compound suitable for a wide range of scientific applications. The self-validating nature of this protocol, which includes in-process purity analysis of collected fractions, ensures the integrity of the final purified product.
References
-
PubChem Compound Summary for CID 102197, this compound. National Center for Biotechnology Information. [Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI. [Link]
-
Reversed-phase high-performance liquid chromatography analysis of 6-thioguanine applicable to pharmacologic studies in humans. PubMed. [Link]
-
Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes. ResearchGate. [Link]
Sources
Application of 6-Chloroguanosine in Studying RNA Structure and Function: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 6-chloroguanosine as a versatile tool for elucidating the structure and function of RNA. As a Senior Application Scientist, this document is structured to provide not only detailed protocols but also the underlying scientific principles, empowering researchers to apply, adapt, and troubleshoot these methods effectively.
Introduction: The Potential of this compound in RNA Biology
The intricate folding of RNA molecules is fundamental to their diverse roles in cellular processes, from gene regulation to catalysis. Understanding these complex three-dimensional structures is paramount for deciphering their mechanisms of action and for the development of RNA-targeted therapeutics. Chemical probing has emerged as a powerful technique to study RNA structure in its native context.
This compound, a synthetic analog of the natural nucleoside guanosine, offers a unique chemical handle for probing RNA structure and interactions. The chlorine atom at the 6-position of the purine ring renders it susceptible to nucleophilic substitution, allowing for the site-specific introduction of a variety of chemical reporters, cross-linking agents, and other functional moieties after its incorporation into an RNA molecule. This guide will detail the application of this compound in two primary areas:
-
RNA Structure Analysis: By incorporating this compound into an RNA of interest and subsequently treating it with a nucleophilic probe, researchers can introduce bulky adducts at accessible guanosine residues. The location of these adducts can then be mapped using techniques analogous to SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling), providing insights into the local structural environment of guanosine residues.
-
RNA-Protein Interaction Mapping: The reactive nature of the 6-chloro group can be exploited to cross-link RNA to interacting proteins. This allows for the identification of protein binding sites on the RNA and the specific amino acid residues at the RNA-protein interface.
This document will provide the foundational knowledge and step-by-step protocols to empower researchers to harness the potential of this compound in their own investigations.
PART 1: Foundational Chemistry and Workflow Overview
The Chemistry of this compound
The utility of this compound as a research tool is rooted in the chemical reactivity of the 6-chloro-purine scaffold. The chlorine atom at the C6 position is a good leaving group, making the purine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the covalent attachment of a wide range of nucleophiles under mild conditions after the this compound has been incorporated into an RNA molecule.
The general reaction scheme is as follows:
Caption: General reaction scheme for the modification of this compound within an RNA molecule.
Overall Experimental Workflow
The application of this compound in RNA structure and function studies follows a multi-step process. This workflow is modular and can be adapted depending on the specific research question.
Caption: Overall experimental workflow for using this compound to study RNA.
PART 2: Detailed Application Notes and Protocols
Application 1: Probing RNA Structure using this compound
This application utilizes this compound to identify accessible guanosine residues within a folded RNA molecule. The principle is to incorporate this compound into the RNA, fold the RNA into its native conformation, and then treat it with a small, nucleophilic probe. The probe will react with the accessible this compound residues, creating bulky adducts. The positions of these adducts are then identified by reverse transcription, where the bulky adduct causes the reverse transcriptase to either stall or incorporate a mutation. This information provides a map of guanosine accessibility, which can be used to constrain and refine RNA secondary and tertiary structure models.
Rationale: For enzymatic incorporation into RNA, this compound must first be converted to its triphosphate form. This protocol is adapted from general methods for nucleoside triphosphate synthesis.
Materials:
-
This compound
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Trimethyl phosphate
-
Phosphorus oxychloride (POCl3)
-
Tributylammonium pyrophosphate
-
Tributylamine
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anion exchange chromatography column (e.g., DEAE-Sephadex)
Procedure:
-
Phosphorylation:
-
Co-evaporate this compound with pyridine to ensure it is anhydrous.
-
Dissolve the dried this compound and proton sponge in trimethyl phosphate.
-
Cool the mixture to 0°C and slowly add phosphorus oxychloride.
-
Stir the reaction at 0°C for 2-3 hours.
-
-
Pyrophosphate Addition:
-
In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF and add tributylamine.
-
Add this pyrophosphate solution to the phosphorylation reaction mixture.
-
Stir the reaction at room temperature for 3-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by anion exchange chromatography using a linear gradient of TEAB buffer.
-
-
Characterization and Quantification:
-
Identify fractions containing 6-Cl-GTP by UV-Vis spectroscopy.
-
Confirm the identity and purity of the product by mass spectrometry and 31P NMR.
-
Quantify the concentration of 6-Cl-GTP using its molar extinction coefficient.
-
Rationale: T7 RNA polymerase can incorporate a variety of modified nucleotides into RNA transcripts. This protocol describes the site-specific incorporation of this compound into a target RNA.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the target sequence
-
T7 RNA Polymerase
-
Transcription buffer
-
ATP, CTP, UTP, and GTP
-
6-Cl-GTP
-
RNase inhibitor
-
DNase I
Procedure:
-
Transcription Reaction Setup:
-
Assemble the transcription reaction on ice. A typical 20 µL reaction includes:
-
Transcription buffer (1X)
-
DTT (10 mM)
-
ATP, CTP, UTP (1 mM each)
-
GTP (0.1-0.5 mM, the concentration should be optimized)
-
6-Cl-GTP (1-2 mM, a higher concentration relative to GTP is often required for efficient incorporation)
-
Linearized DNA template (0.5-1 µg)
-
RNase inhibitor (20 units)
-
T7 RNA Polymerase (2 µL)
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the RNA transcript using standard methods such as phenol:chloroform extraction followed by ethanol precipitation, or using a commercial RNA purification kit.
-
-
Quality Control:
-
Assess the integrity and purity of the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Confirm the incorporation of this compound by mass spectrometry.
-
Rationale: This protocol adapts the principles of SHAPE-MaP to detect bulky adducts formed at this compound sites. The choice of nucleophilic probe will determine the nature of the adduct. Small, highly reactive nucleophiles are preferred to minimize structural perturbation.
Materials:
-
6-Cl-G-containing RNA
-
RNA folding buffer (e.g., containing HEPES, KCl, MgCl2)
-
Nucleophilic probe (e.g., a small thiol-containing molecule like 2-mercaptoethanol or a small amine)
-
Reverse transcriptase (e.g., SuperScript IV)
-
Reverse transcription primers
-
dNTPs
-
MaP buffer (containing MnCl2)[1]
-
Sequencing library preparation kit
-
Next-generation sequencer
Procedure:
-
RNA Folding:
-
Denature the purified 6-Cl-G-containing RNA by heating at 95°C for 2 minutes, then place on ice.
-
Add RNA folding buffer and incubate at 37°C for 15-30 minutes to allow the RNA to adopt its native conformation.
-
-
Chemical Probing:
-
Divide the folded RNA into two aliquots: a "probe" sample and a "no-probe" control.
-
Add the nucleophilic probe to the "probe" sample and an equal volume of solvent to the control.
-
Incubate at room temperature for a time optimized to achieve partial modification.
-
-
Reverse Transcription:
-
Perform reverse transcription on both the "probe" and "no-probe" samples using a gene-specific primer.
-
Crucially, perform the reverse transcription in a "MaP" buffer containing Mn2+ instead of Mg2+. Mn2+ reduces the fidelity of the reverse transcriptase, promoting the incorporation of mutations at the site of the bulky adduct.[1]
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the resulting cDNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference RNA sequence.
-
Calculate the mutation rate at each nucleotide position for both the "probe" and "no-probe" samples.
-
The "reactivity" of each guanosine is determined by subtracting the background mutation rate (from the "no-probe" sample) from the mutation rate in the "probe" sample.
-
High reactivity indicates an accessible guanosine residue.
-
Application 2: Mapping RNA-Protein Interactions
In this application, this compound is used as a "contact" cross-linker. After incorporation into RNA, the electrophilic C6 position can react with nearby nucleophilic amino acid residues (e.g., lysine, cysteine, histidine) in a bound protein, forming a covalent bond. This freezes the RNA-protein interaction, allowing for the identification of the cross-linked peptide and nucleotide.
Rationale: This protocol outlines the steps for cross-linking a this compound-containing RNA to its binding protein and identifying the cross-linked species by mass spectrometry.
Materials:
-
6-Cl-G-containing RNA
-
Purified protein of interest
-
Binding buffer
-
RNases (e.g., RNase A, RNase T1)
-
Proteases (e.g., Trypsin)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
RNA-Protein Complex Formation:
-
Incubate the 6-Cl-G-containing RNA with the purified protein in a suitable binding buffer to allow complex formation.
-
-
Cross-linking:
-
The cross-linking reaction will proceed spontaneously due to the reactivity of the this compound. The incubation time and temperature should be optimized to maximize cross-linking efficiency while minimizing protein denaturation.
-
-
Enzymatic Digestion:
-
Digest the cross-linked complex with a combination of RNases to trim the RNA, leaving only a small RNA fragment attached to the protein.
-
Subsequently, digest the protein component with a protease like trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide-RNA fragment mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the peptide that is cross-linked to the RNA fragment. The mass shift corresponding to the RNA fragment will be a key signature.
-
This analysis will reveal the specific amino acid residue that was in close proximity to the this compound in the folded RNA-protein complex.
-
PART 3: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| 6-Cl-GTP Synthesis Yield | 20-40% | Dependent on purification efficiency. |
| T7 Incorporation Efficiency | 10-50% | Highly dependent on the ratio of 6-Cl-GTP to GTP and the sequence context. |
| SHAPE-MaP Mutation Rate | 0.1-5% | At modified sites, above background. |
| Cross-linking Efficiency | 1-10% | Varies greatly with the specific RNA-protein interaction. |
Experimental Workflow Diagrams
Caption: Workflow for RNA structure probing using this compound.
Caption: Workflow for mapping RNA-protein interactions using this compound.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for the study of RNA structure and function. Its ability to be site-specifically incorporated into RNA and subsequently modified or cross-linked provides a unique avenue for probing RNA architecture and interactions. While the protocols provided herein are based on established methodologies, the specific application of this compound is an emerging area with significant potential for further development. Future work may focus on the development of novel nucleophilic probes with unique properties, such as fluorescent reporters or photo-activatable cross-linkers, that can be attached to this compound-containing RNA. As the field of RNA biology continues to expand, the creative application of chemical tools like this compound will be instrumental in unraveling the complexities of the transcriptome.
References
-
Grzywacz, K., Chełkowska-Pauszek, A., Plucinska-Jankowska, M., & Żywicki, M. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences, 24(9), 7890. [Link]
-
Siegfried, N. A., Busan, S., Tubbs, J. D., & Weeks, K. M. (2014). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature Methods, 11(9), 959–965. [Link]
-
Huggins, W., Ulyanov, N. B., & James, T. L. (2005). RNA Crosslinking Methods. Methods in Enzymology, 469, 247-273. [Link]
-
Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]
-
Srivatsan, S. G., & Tor, Y. (2007). Synthesis and enzymatic incorporation of a fluorescent pyrimidine ribonucleotide. Nature Protocols, 2(6), 1547-1555. [Link]
-
Spitale, R. C., Crisalli, P., & Flynn, R. A. (2015). Progress and challenges for chemical probing of RNA structure inside living cells. Chemical Biology, 22(11), 1371-1381. [Link]
-
Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature Protocols, 13(10), 2159-2177. [Link]
-
Fasullo, M., & Giallanza, P. (2021). Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation. STAR Protocols, 2(4), 100898. [Link]
-
Busan, S., & Weeks, K. M. (2019). Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies. Biochemistry, 58(23), 2655-2666. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Chloroguanosine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-Chloroguanosine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical synthetic intermediate. This compound is a pivotal building block for numerous antiviral and therapeutic nucleoside analogues.[1][2] However, its synthesis presents unique challenges that can lead to suboptimal yields and complex purification processes.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and reliable method for synthesizing this compound?
The most established method involves a two-step process starting from guanosine: 1) protection of the reactive functional groups on the guanosine molecule, followed by 2) chlorination of the C6 position. The most common approach is the acetylation of the ribose hydroxyls and the exocyclic amine, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).[3] This strategy prevents unwanted side reactions and directs the chlorination specifically to the desired C6 position.
Q2: Why is the direct chlorination of unprotected guanosine notoriously difficult and low-yielding?
Direct chlorination of guanosine is generally unsuccessful because the molecule has multiple nucleophilic sites.[4] The hydroxyl groups of the ribose moiety, the N7 atom, and the exocyclic N²-amino group can all react with potent chlorinating agents like POCl₃. This leads to a complex mixture of chlorinated byproducts, extensive decomposition (charring), and very poor yields of the target this compound. The lactam oxygen at C6 is not sufficiently reactive on its own without activation or protection of other sites.
Q3: What is the critical role of protecting groups in this synthesis?
Protecting groups are essential for achieving high yields and purity.[5][6] In this synthesis, their primary functions are:
-
Directing Reactivity: By blocking the highly reactive hydroxyl and amino groups, they ensure that the chlorinating agent reacts selectively with the C6-lactam function of the purine ring.
-
Preventing Side Reactions: They prevent the formation of chlorinated ribose derivatives and other undesired purine modifications.
-
Improving Solubility: Acetyl or other silyl protecting groups can increase the solubility of the guanosine derivative in organic solvents suitable for the chlorination reaction, such as acetonitrile.[2][4]
Q4: What are the most critical reaction parameters to control for maximizing yield?
Optimizing the yield of this compound hinges on the precise control of several parameters:
-
Temperature: The chlorination reaction is typically exothermic. Maintaining the recommended temperature is crucial to prevent degradation of the starting material and product.
-
Reagent Stoichiometry: The molar ratios of the chlorinating agent (e.g., POCl₃), any catalysts or additives (e.g., tertiary amines, phase transfer catalysts), and the protected guanosine substrate must be carefully controlled.[7]
-
Reaction Time: The reaction must be monitored (e.g., by TLC or HPLC) to determine the point of maximum conversion without allowing for the accumulation of degradation products.
-
Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. All reagents, solvents, and glassware must be scrupulously dry to prevent quenching the reagent and to avoid side reactions.
Q5: How can I confirm the successful synthesis and purity of this compound?
Confirmation is typically achieved through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the purine and ribose moieties and the absence of protecting groups. The chemical shifts will be distinct from the starting guanosine.[8]
-
Mass Spectrometry (MS): This will confirm the correct molecular weight of the product, including the characteristic isotopic pattern for a chlorine-containing compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to quantify any remaining impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Very low or no yield of this compound is obtained.
-
Potential Cause 1: Ineffective Chlorinating Agent. The phosphorus oxychloride (POCl₃) may have degraded due to improper storage and exposure to atmospheric moisture.
-
Solution: Use a fresh bottle of POCl₃ or redistill the reagent before use. Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
-
Potential Cause 2: Incomplete Protection of Guanosine. If the initial acetylation step is incomplete, the unprotected sites on the starting material will react with POCl₃, leading to decomposition and a complex product mixture.
-
Solution: Before proceeding to the chlorination step, confirm the complete protection of guanosine via NMR or TLC. If protection is incomplete, optimize the acetylation reaction conditions (e.g., increase reaction time, temperature, or equivalents of acetic anhydride).
-
-
Potential Cause 3: Suboptimal Reaction Temperature. The reaction may be too cold, leading to a very slow reaction rate, or too hot, causing degradation of the product and reactants.
Problem 2: The reaction produces a dark, tar-like mixture with multiple spots on TLC.
-
Potential Cause 1: Reaction Temperature was too high. Excessive heat can cause rapid decomposition of the nucleoside, especially in the presence of a strong Lewis acid like POCl₃.
-
Solution: Maintain strict temperature control throughout the addition of reagents and the subsequent heating phase. Consider adding the POCl₃ dropwise at a lower temperature before slowly heating to reflux.
-
-
Potential Cause 2: Presence of Water. Moisture in the reaction will lead to uncontrolled hydrolysis of the chlorinating agent and side reactions, often resulting in polymerization and charring.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents and reagents. Perform the reaction under a dry, inert atmosphere.
-
Problem 3: A significant amount of starting material (protected guanosine) remains unreacted.
-
Potential Cause 1: Insufficient Chlorinating Agent or Catalyst. The stoichiometry of the reagents may be incorrect, or the catalyst may be inactive.
-
Solution: Re-evaluate the molar equivalents of all reagents. A common protocol uses 2-3 equivalents of POCl₃ and a phase transfer catalyst.[7] Ensure any tertiary amine used as a catalyst or acid scavenger is pure and dry.
-
-
Potential Cause 2: Inadequate Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to go to completion.
-
Solution: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature in small increments.
-
Problem 4: Difficulty purifying the final this compound product.
-
Potential Cause: Co-elution of Byproducts or Incomplete Deprotection. The final product may be contaminated with structurally similar impurities that are difficult to separate by standard crystallization or chromatography. The deprotection (deacetylation) step may also be incomplete.
-
Solution:
-
Work-up Optimization: During the aqueous work-up, carefully control the pH when neutralizing the excess acid. The product's solubility is pH-dependent.[4]
-
Chromatography: If crystallization fails to yield pure product, flash column chromatography on silica gel is a reliable alternative. A gradient elution system (e.g., dichloromethane/methanol) is often effective.
-
Deprotection: Ensure the final hydrolysis step to remove the acetyl groups is complete. This is typically done with a base like sodium hydroxide in water or methanolic ammonia. Monitor by TLC until all protected intermediates are consumed.[7]
-
-
Data & Protocols
Comparative Table of Chlorination Conditions
The following table summarizes typical conditions reported for the chlorination of protected guanine derivatives.
| Starting Material | Chlorinating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diacetyl Guanine | POCl₃ | Triethylmethylammonium chloride, Triethylamine | Acetonitrile | 50 | 4 | ~75% | [7] |
| Guanine | POCl₃ | Tetraethylammonium chloride | Acetonitrile | 60 (ultrasonic bath) then Reflux | 2 + 1.5 | ~42% | [4] |
| 2,9-Diacylguanine | POCl₃ | Phase Transfer Catalyst | Acetonitrile | Reflux | N/A | High | [2] |
Diagram: Synthetic Pathway for this compound
Caption: General synthesis route from guanosine to this compound.
Protocol: Synthesis of this compound from Diacetyl Guanine
This protocol is adapted from established literature procedures and represents a reliable method for obtaining this compound.[7]
Step 1: Preparation of the Chlorinating Mixture
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere, suspend diacetyl guanine (1 equivalent) in anhydrous acetonitrile.
-
Add triethylmethylammonium chloride (3 equivalents) and triethylamine (1 equivalent) to the suspension.
-
Stir the mixture and heat to 50°C.
Step 2: Chlorination
-
To the heated mixture, add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via a syringe. Caution: The addition is exothermic.
-
Continue stirring the reaction mixture at 50°C for 4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
Step 3: Work-up and Deprotection
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a cold aqueous sodium hydroxide solution (e.g., 20g in 300mL water). Caution: This quenching step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Heat the resulting mixture to 80°C for 2 hours to ensure complete hydrolysis of the acetyl protecting groups.
-
Cool the mixture to room temperature (e.g., 25°C).
Step 4: Isolation and Purification
-
Adjust the pH of the solution to 7 using 10% hydrochloric acid. A precipitate should form.
-
Stir the resulting slurry for 15-30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum at an elevated temperature (e.g., 80°C) to yield this compound as an off-white solid.
Diagram: Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low-yield reactions.
References
-
Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at: [Link]
- CN113234077B - Synthesis method of 2-amino-6-chloropurine. Google Patents.
- US4736029A - Process for preparing 2-amino-6-chloropurine. Google Patents.
-
Elliott, R. D., & Montgomery, J. A. (1978). Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine. Journal of Medicinal Chemistry, 21(1), 112–114. Available at: [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. Available at: [Link]
-
Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations. ACS Publications. Available at: [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]
- WO1993015075A1 - Preparation of 2-amino-6-chloropurine. Google Patents.
- CN102336755A - Chemical synthesis method of 6-chloropurine. Google Patents.
-
2-Amino-6-chloropurine riboside | C10H12ClN5O4. PubChem. Available at: [Link]
-
1 H NMR spectra of guanosine (A) and its HPLC-purified chlorinated.... ResearchGate. Available at: [Link]
-
A Simple Method for C-6 Modification of Guanine Nucleosides. PubMed Central. Available at: [Link]
-
CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. Wiley Online Library. Available at: [Link]
-
Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. Available at: [Link]
-
Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4736029A - Process for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Chloroguanine | 10310-21-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Overcoming 6-Chloroguanosine solubility issues in aqueous buffers
Overcoming Solubility Challenges with 6-Chloroguanosine in Aqueous Buffers
Introduction: The Challenge of this compound
This compound is a pivotal nucleoside analog in biochemical and pharmaceutical research, serving as a precursor and intermediate in the synthesis of antiviral and anticancer agents. Despite its broad utility, researchers frequently encounter a significant hurdle: its inherently low solubility in aqueous buffers at neutral pH. This limitation can complicate experimental design, leading to issues with stock solution preparation, compound precipitation, and variability in bioassay results.
This guide provides a comprehensive framework for understanding and overcoming the solubility issues associated with this compound. We will explore the physicochemical basis of its poor solubility and offer validated, step-by-step protocols and troubleshooting advice to ensure reliable and reproducible experimental outcomes.
Understanding the "Why": Physicochemical Basis of Poor Solubility
The solubility of a compound is governed by its molecular structure. This compound's structure, featuring a planar purine ring system, contributes to strong intermolecular interactions in its solid, crystalline state. These strong crystal lattice forces require significant energy to overcome, more than can be typically provided by the weak interactions with water molecules at neutral pH.
Two key factors dominate its solubility profile:
-
Molecular Polarity & Hydrogen Bonding: While the ribose sugar moiety contains hydrophilic hydroxyl groups, the 2-amino-6-chloropurine base is relatively hydrophobic. The molecule has both hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens, hydroxyl oxygens), but its overall capacity to favorably interact with water is limited.
-
Acidity (pKa): The purine ring system has ionizable protons. The predicted pKa for the related compound 6-Chloroguanine is approximately 6.65. This is a critical piece of information. At a neutral pH of 7.4, the molecule exists predominantly in its neutral, less soluble form. By increasing the pH to well above the pKa, the molecule can be deprotonated, forming an anionic salt. This charged species interacts much more favorably with polar water molecules, dramatically increasing solubility.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: I tried dissolving this compound directly in PBS (pH 7.4) and it won't go into solution. What went wrong?
This is the most common issue. Direct dissolution in neutral aqueous buffers is often unsuccessful due to the low intrinsic solubility of the neutral form of the molecule. At pH 7.4, you are below the optimal pH for solubilization via deprotonation. Forcing dissolution with only heat or vortexing is unlikely to achieve concentrations suitable for most experiments and risks creating a fine, non-visible suspension rather than a true solution.
Q2: What is the maximum achievable concentration of this compound in water or neutral buffers?
The aqueous solubility of the parent base, 6-Chloroguanine, is cited as 1.7 g/L (approx. 10 mM) at 20°C, but its solubility is lowest in water compared to organic solvents. The larger riboside, this compound, is expected to have even lower aqueous solubility. For practical purposes, achieving concentrations above 1 mM in neutral water or PBS without additives is highly challenging. Higher concentrations require the use of co-solvents or pH adjustment.
Q3: My compound dissolved initially but then precipitated after dilution or upon storage. How can I prevent this?
This typically happens for two reasons:
-
High-Concentration Organic Stock: If you prepared a highly concentrated stock in 100% DMSO and then diluted it significantly into an aqueous buffer, the DMSO concentration may have dropped below the level required to keep the compound soluble (this is known as "crashing out").
-
pH Shift: If you used a basic solution (e.g., NaOH) to dissolve the compound and then diluted it into a strongly buffered solution at a lower pH (like PBS), the buffer will neutralize your stock, causing the compound to revert to its insoluble neutral form and precipitate.
Prevention Strategy: When diluting a DMSO stock, ensure the final DMSO concentration in your assay is sufficient to maintain solubility. When using pH adjustment, consider the buffering capacity of your final medium. It may be necessary to adjust the pH of the final solution itself.
Q4: Can I use an organic solvent to prepare a stock solution? Which one is best?
Yes, this is the recommended primary approach.
-
DMSO (Dimethyl sulfoxide): This is the most effective and widely used solvent. Studies on the related 6-Chloroguanine show it has the highest solubility in DMSO compared to other organic solvents. For the related compound 6-Chloropurine, solubility in DMSO is approximately 10 mg/mL. You can confidently prepare this compound stock solutions in 100% DMSO at concentrations of 10-25 mM or higher.
-
DMF (Dimethylformamide): DMF is also an effective solvent, though studies indicate DMSO provides superior solubilizing power for this class of compounds.
Q5: How does pH adjustment work, and what is a safe pH range?
As explained by its pKa, this compound becomes significantly more soluble in basic conditions. By raising the pH with a base like sodium hydroxide (NaOH), you deprotonate the purine ring, creating a soluble salt. A common practice for poorly soluble purine analogs is to use a small amount of 1M NaOH to aid dissolution in an aqueous buffer. It is crucial to check the final pH of your stock solution and ensure it is compatible with your experimental system.
Experimental Protocols
Here are two validated methods for preparing this compound solutions.
Protocol 1: High-Concentration Stock Preparation in DMSO
This is the preferred method for most applications as it provides a stable, high-concentration stock that can be diluted for working solutions.
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder (MW: 301.69 g/mol ) in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of pure, anhydrous DMSO to achieve the target concentration (e.g., for 10 mM, add 331.5 µL of DMSO per 1 mg of compound).
-
Promote Dissolution: Vortex the solution thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can be used to expedite dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. DMSO stocks are generally stable for several months.
Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
Use this method when DMSO is incompatible with your downstream application.
Methodology:
-
Weigh Compound: Accurately weigh the this compound powder in a sterile conical tube.
-
Initial Suspension: Add the majority of your desired final volume of aqueous buffer (e.g., add 9.5 mL of water or a low-buffering-capacity buffer if your target is 10 mL). The compound will form a suspension.
-
pH Adjustment: While stirring or vortexing gently, add 1M NaOH dropwise (typically 1-5 µL at a time). Monitor the solution. Continue adding drops until the solid material fully dissolves and the solution becomes clear.
-
Final pH & Volume Check: Measure the pH of the solution. It will likely be in the range of 9-11. Adjust downward carefully with 1M HCl if necessary, but be aware that lowering the pH too much may cause precipitation. Add buffer to reach the final desired volume.
-
Sterilization & Storage: Sterilize the solution by filtering through a 0.22 µm syringe filter. Store at 2-8°C for short-term use or aliquot and freeze at -20°C for longer-term storage.
Data Summary & Visualization
Solubility Profile of this compound & Related Analogs
| Compound | Solvent/Condition | Reported Solubility | Molar Equivalent (approx.) | Source |
| 6-Chloroguanine | Water (20°C) | 1.7 g/L | ~10 mM | |
| 6-Chloroguanine | 1M NaOH | Soluble | Not Quantified | |
| 6-Chloroguanine | DMSO | Highest among tested solvents | >10 mM | |
| 6-Chloropurine | DMSO / DMF | ~10 mg/mL | ~65 mM | |
| This compound | DMSO | ≥ 25 mg/mL (stock prep) | ~83 mM |
Diagrams
Below are visual guides to aid in your experimental planning and troubleshooting.
Caption: Troubleshooting workflow for this compound solubility.
Caption: Effect of pH on this compound ionization and solubility.
References
-
2-Amino-6-chloropurine riboside | C10H12ClN5O4 | CID 102197 . PubChem. [Link]
-
Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents . ResearchGate. [Link]
-
6-Chloropurine . NIST WebBook. [Link]
-
Equilibrium solubility determination, modelling and thermodynamic aspects of 6-chloroguanine in aqueous co-solvent mixtures... . ResearchGate. [Link]
-
Aqueous solubility enhancement (S/S0) of each purine-based salt... . ResearchGate. [Link]
- **Solubility Modeling and Solvent Effect of 2-Amino-6-chlor
Preventing degradation of 6-Chloroguanosine during experimental procedures
A Guide to Preventing Degradation During Experimental Procedures
Introduction
6-Chloroguanosine, a synthetic ribonucleoside, is a valuable tool for researchers in various fields, including virology and drug development. Its utility as a precursor for the synthesis of other modified nucleosides makes it a critical component in the development of novel therapeutics. However, the inherent chemical instability of this compound, particularly its susceptibility to hydrolysis, can pose significant challenges during experimental procedures, leading to inconsistent results and potential misinterpretation of data.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of this compound. Through a series of frequently asked questions, detailed troubleshooting guides, and validated protocols, this document aims to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is hydrolysis of the chlorine atom at the C6 position of the purine ring. This reaction is highly dependent on the pH of the solution. The lability of the C6-chloro group makes the molecule susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of guanosine and other downstream products. This hydrolytic instability is a common characteristic of 6-halopurine nucleosides.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C or, for extended periods, at -20°C, protected from light and moisture.[3] Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be prepared in a high-quality, anhydrous solvent like DMSO, aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[3] Aqueous stock solutions are not recommended for long-term storage due to the risk of hydrolysis.
Q4: Can I use common laboratory buffers like PBS or Tris with this compound?
A4: While this compound can be used in common biological buffers, the choice of buffer and its pH are critical. Phosphate-Buffered Saline (PBS), typically at a pH of 7.4, is generally acceptable for short-term experiments. However, it's important to verify the pH of the final working solution. Tris buffers, which have a pKa around 8.1, can result in a slightly alkaline pH, potentially accelerating hydrolysis, especially at elevated temperatures. When possible, using a buffer system that maintains a pH between 6.5 and 7.2 is advisable for enhanced stability during prolonged incubations.
Q5: How does temperature impact the degradation of this compound?
A5: As with most chemical reactions, the rate of this compound hydrolysis is temperature-dependent. Elevated temperatures will accelerate the degradation process. Therefore, it is crucial to keep this compound solutions on ice whenever possible and to perform experimental incubations at the lowest feasible temperature that is compatible with the assay.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound and provides systematic solutions.
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of this compound stock solution. | The stock solution may have been stored improperly (e.g., at 4°C in an aqueous buffer) or subjected to multiple freeze-thaw cycles, leading to significant hydrolysis. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C.[3] |
| Hydrolysis in the experimental buffer. | The pH of the assay buffer may be outside the optimal stability range (pH 6.0-7.0), or the experiment involves prolonged incubation at 37°C. | Measure the pH of your final assay buffer and adjust to ~7.0 if necessary. For long incubations, consider using a more stable buffer system like HEPES. Minimize incubation times at 37°C where possible. |
| Interaction with components in cell culture media. | Complex biological media contain numerous components that could potentially react with or enzymatically degrade this compound.[4] | When treating cells, add the freshly diluted this compound to the media immediately before adding it to the cells. For long-term studies, consider media changes with freshly prepared this compound at regular intervals. |
Problem 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
| Potential Cause | Explanation | Recommended Solution |
| On-column degradation. | If the mobile phase is too acidic or basic, degradation can occur during the analytical run. | Ensure the mobile phase pH is within a neutral range. A buffered mobile phase (e.g., with ammonium acetate or formate) can help maintain a stable pH. |
| Degradation during sample preparation. | Samples may be held at room temperature for extended periods in an inappropriate solvent or buffer before analysis. | Keep samples on ice or in a cooled autosampler. Prepare samples in a solvent that promotes stability, such as a mixture of organic solvent and water buffered to a neutral pH. |
| Formation of hydrolysis products. | The unexpected peaks are likely degradation products such as guanosine. | Confirm the identity of the peaks by running a guanosine standard. If degradation is confirmed, refer to the solutions in Problem 1 to improve the stability of your experimental setup. |
Visualizing Degradation and Experimental Workflow
Proposed Degradation Pathway of this compound
The primary degradation of this compound is through nucleophilic substitution at the C6 position.
Caption: Proposed hydrolytic degradation of this compound.
Recommended Workflow for Preparing and Using this compound
To minimize degradation, a systematic and careful approach to solution preparation and experimental execution is essential.
Caption: Recommended workflow for handling this compound.
Protocols
Protocol 1: Preparation of a Stable 10 mM Stock Solution of this compound
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh out the required amount of this compound. For a 10 mM stock solution, this is 3.017 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex briefly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Note: For aqueous solutions, it is imperative to prepare them fresh before each experiment. Dissolve the required amount of this compound in your experimental buffer, ensuring the final pH is between 6.5 and 7.2. Use this solution immediately.
Protocol 2: General Procedure for Cell-Based Assays
Materials:
-
Prepared 10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Cells plated at the desired density
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution on ice.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to prepare the final working concentration. It is recommended to do this immediately before adding it to the cells.
-
Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound.
-
Incubate the cells for the desired experimental duration. For long-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours to maintain a consistent concentration of the active compound.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions between pH 6.0 and 7.2. | Minimizes acid- and base-catalyzed hydrolysis.[1] |
| Temperature | Store stock solutions at -80°C. Keep working solutions on ice. | Reduces the rate of hydrolytic degradation. |
| Solvent | Use anhydrous DMSO for stock solutions. Prepare aqueous solutions fresh. | Water is a reactant in the hydrolysis pathway. |
| Light Exposure | Store in the dark. | While not the primary degradation pathway, protection from light is a general good practice for chemical stability. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Prevents introduction of moisture from condensation and potential for degradation with each cycle. |
By adhering to these guidelines and protocols, researchers can significantly enhance the stability of this compound throughout their experimental workflows, leading to more accurate and reproducible results.
References
-
PubChem. 2-Amino-6-chloropurine riboside. [Link]
- Pawlak, S., & Pawlak, Z. (2001). The stability of 6-mercaptopurine riboside in neutral and basic medium. Acta Poloniae Pharmaceutica, 58(5), 335-339.
- Carvalhal, A. V., et al. (2004). Extracellular purine and pyrimidine catabolism in cell culture. Biotechnology and Bioengineering, 88(6), 764-775.
Sources
Technical Support Center: Troubleshooting Low Incorporation of 6-Chloroguanosine into RNA
Welcome to the technical support center for troubleshooting issues related to the incorporation of modified nucleotides in in vitro transcription. This guide is designed for researchers, scientists, and drug development professionals utilizing 6-Chloroguanosine for RNA synthesis. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you navigate the complexities of working with this guanosine analog.
Introduction to this compound in RNA Synthesis
This compound is a valuable guanosine analog employed in various biochemical and therapeutic applications, including the synthesis of modified RNA. Its incorporation into an RNA transcript can bestow unique properties, making it a person of interest for antiviral research and the development of novel RNA-based therapeutics. However, achieving efficient and consistent incorporation of its triphosphate form (6-Cl-GTP) during in vitro transcription (IVT) can present challenges. This guide provides a comprehensive framework for understanding and resolving low incorporation rates.
Core Troubleshooting Guide: Diagnosing Low this compound Incorporation
Low or no incorporation of this compound into your RNA transcript can stem from several factors, ranging from the quality of your reagents to the specifics of your reaction setup. This guide will walk you through a systematic approach to identify and resolve the root cause of the issue.
Diagram 1: Troubleshooting Workflow
Below is a flowchart to guide your troubleshooting process. Start by evaluating the quality of your 6-Cl-GTP and follow the decision tree to pinpoint the potential problem area.
Caption: A step-by-step workflow for troubleshooting low this compound incorporation.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of 6-Cl-GTP so critical?
A: The purity of 6-Cl-GTP is paramount because contaminants can directly inhibit T7 RNA polymerase or compete with the nucleotide for incorporation. Aborted synthesis byproducts or residual salts from synthesis can chelate essential magnesium ions or otherwise interfere with the enzyme's catalytic activity. It is crucial to ensure the 6-Cl-GTP is of high purity, ideally >95%, as verified by methods like HPLC.
Q2: Can I completely replace GTP with 6-Cl-GTP in my reaction?
A: While T7 RNA polymerase is known for its broad substrate tolerance, complete replacement of a natural nucleotide with a modified analog can significantly impact transcription efficiency. The kinetic parameters (Km and Vmax) of the polymerase for 6-Cl-GTP are likely different from those for GTP. A lower affinity (higher Km) or slower incorporation rate (lower Vmax) for 6-Cl-GTP is expected. Therefore, a partial substitution is often a more effective starting point.
Q3: What is the optimal ratio of 6-Cl-GTP to GTP?
A: The optimal ratio is highly dependent on the specific experimental goals and the DNA template sequence. A good starting point is a 1:1 molar ratio of 6-Cl-GTP to GTP. If incorporation is low, you can incrementally increase the proportion of 6-Cl-GTP while monitoring the overall RNA yield. Be aware that very high ratios of the modified nucleotide may lead to a decrease in the total amount of RNA synthesized.
Q4: How does the magnesium concentration affect the incorporation of modified nucleotides?
A: Magnesium ions (Mg²⁺) are a critical cofactor for RNA polymerases. The concentration of Mg²⁺ relative to the total nucleotide triphosphate (NTP) concentration is a key determinant of enzyme activity and specificity. An excess of NTPs over Mg²⁺ can inhibit the polymerase. When introducing a modified NTP, it is important to consider its potential to chelate Mg²⁺ and adjust the magnesium concentration accordingly. A titration of Mg²⁺ concentration is often necessary to find the optimal balance for efficient incorporation of the modified nucleotide without compromising overall yield.
Q5: My RNA yield is high, but mass spectrometry shows low incorporation of this compound. What should I do?
A: This scenario suggests that the T7 RNA polymerase preferentially incorporates the natural GTP over 6-Cl-GTP. To address this, you can try the following:
-
Increase the 6-Cl-GTP:GTP ratio: This will statistically favor the incorporation of the modified nucleotide.
-
Optimize the Mg²⁺ concentration: The optimal Mg²⁺ concentration for incorporating a modified nucleotide may differ from that for natural NTPs.
-
Consider a mutant T7 RNA polymerase: Several engineered T7 RNA polymerases exhibit enhanced incorporation efficiency for modified nucleotides.[1]
In-Depth Technical Guide
Quality Control of this compound Triphosphate (6-Cl-GTP)
The quality of your 6-Cl-GTP is the most critical factor for successful incorporation.
1.1. Purity Assessment:
-
Recommendation: Analyze the purity of your 6-Cl-GTP stock using anion-exchange High-Performance Liquid Chromatography (HPLC).
-
Rationale: HPLC can separate 6-Cl-GTP from its mono- and di-phosphate forms, as well as from other contaminants. Degradation products can act as competitive inhibitors of the polymerase. Anion-exchange chromatography is particularly effective for separating charged molecules like nucleotides.[2][3][4]
-
Acceptance Criteria: Aim for a purity of ≥95%.
1.2. Identity Confirmation:
-
Recommendation: Confirm the identity and integrity of 6-Cl-GTP using mass spectrometry (MS).
-
Rationale: MS provides an accurate mass measurement, confirming that the correct molecule is present and has not been chemically altered during storage or handling.
1.3. Stability and Storage:
-
Recommendation: Store 6-Cl-GTP at -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.
Optimizing In Vitro Transcription Reaction Conditions
Fine-tuning your IVT reaction is crucial for maximizing the incorporation of modified nucleotides.
2.1. 6-Cl-GTP and Natural NTP Concentrations:
-
Starting Point: Begin with a 1:1 molar ratio of 6-Cl-GTP to GTP. Maintain the total concentration of all four NTPs at a level recommended by your IVT kit manufacturer (typically 2-5 mM each).
-
Optimization Strategy: If incorporation is low, incrementally increase the 6-Cl-GTP:GTP ratio (e.g., 2:1, 3:1, 4:1). Monitor both the incorporation efficiency and the total RNA yield at each step. Be prepared for a potential decrease in overall yield at very high ratios of the modified nucleotide.[5]
| 6-Cl-GTP:GTP Ratio | Expected Incorporation | Expected Yield |
| 1:1 | Moderate | High |
| 2:1 | High | Moderate-High |
| 4:1 | Very High | Moderate-Low |
| 1:0 (Complete substitution) | Variable | Potentially Low |
2.2. Magnesium (Mg²⁺) Concentration:
-
Rationale: T7 RNA polymerase requires free Mg²⁺ for its catalytic activity. NTPs, including 6-Cl-GTP, chelate Mg²⁺. An imbalance can inhibit the enzyme.
-
Recommendation: The optimal Mg²⁺ concentration is typically in a slight excess over the total NTP concentration. If you increase the total NTP concentration, you must also increase the Mg²⁺ concentration. Perform a titration of Mg²⁺ (e.g., from 15 mM to 40 mM) to find the sweet spot for your specific reaction.
2.3. Role of Spermidine:
-
Rationale: Spermidine can enhance in vitro transcription yields by helping to condense the DNA template and by scavenging inhibitory pyrophosphate byproducts.[6]
-
Recommendation: If not already in your buffer, consider adding spermidine to a final concentration of 2 mM.
T7 RNA Polymerase Considerations
3.1. Standard vs. Mutant Polymerases:
-
Standard T7 RNA Polymerase: Wild-type T7 RNA polymerase can incorporate a variety of modified nucleotides, but its efficiency may be limited.
-
Mutant T7 RNA Polymerases: Several commercially available mutant T7 RNA polymerases have been engineered for improved incorporation of modified nucleotides.[1] If you consistently face low incorporation with the wild-type enzyme, switching to a mutant polymerase is a highly recommended strategy.
DNA Template Design
-
Rationale: The local sequence context of the DNA template can influence the incorporation efficiency of modified nucleotides. Some sequences may be more or less permissive to the incorporation of a modified base.
-
Recommendation: If possible, design your template to avoid long stretches of cytosines (which would require consecutive incorporation of 6-Cl-GTP). If you have flexibility in your RNA sequence, you can test different codon usages for the same amino acid to see if it impacts incorporation.
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with 6-Cl-GTP
This protocol provides a starting point for a 20 µL in vitro transcription reaction.
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM DTT | 1 µL | 5 mM |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| 100 mM ATP | 0.5 µL | 2.5 mM |
| 100 mM CTP | 0.5 µL | 2.5 mM |
| 100 mM UTP | 0.5 µL | 2.5 mM |
| 50 mM GTP | 0.5 µL | 1.25 mM |
| 50 mM 6-Cl-GTP | 0.5 µL | 1.25 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| T7 RNA Polymerase (50 U/µL) | 2 µL | 5 U/µL |
| Total Volume | 20 µL |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the order listed to prevent DNA precipitation by spermidine in the buffer.
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 2-4 hours.
-
Proceed with DNase treatment to remove the DNA template.
-
Purify the RNA using your preferred method (e.g., column-based purification or LiCl precipitation).
Protocol 2: Quantification of this compound Incorporation by Enzymatic Digestion and HPLC
This protocol allows for the precise quantification of the modified nucleotide in your final RNA product.
Materials:
-
Purified RNA containing this compound
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
RNA Digestion:
-
In a nuclease-free tube, combine:
-
10-20 µg of purified RNA
-
Nuclease P1 buffer (to 1x)
-
Nuclease P1 (2-5 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate at 37°C for 2 hours.
-
Add BAP buffer and BAP (5-10 units).
-
Incubate at 37°C for an additional 1 hour. This will digest the RNA into individual nucleosides.
-
-
HPLC Analysis:
-
Inject the digested sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of a suitable mobile phase (e.g., a gradient of acetonitrile in a triethylammonium acetate buffer) to separate the four natural nucleosides (A, C, G, U) and this compound.
-
Monitor the elution profile at 260 nm.
-
Run standards of all five nucleosides to determine their retention times and to generate standard curves for quantification.
-
-
Data Analysis:
-
Integrate the peak areas for guanosine and this compound.
-
Use the standard curves to calculate the concentration of each.
-
The incorporation percentage can be calculated as: (% Incorporation) = [this compound] / ([this compound] + [Guanosine]) * 100
-
Diagram 2: Enzymatic Incorporation of 6-Cl-GTP
This diagram illustrates the incorporation of this compound monophosphate into a growing RNA chain by T7 RNA polymerase.
Caption: Incorporation of 6-Cl-GTP into the growing RNA chain by T7 RNA polymerase.
References
-
Batey, R. T., et al. (1992). Preparation of isotopically labeled ribonucleotides for NMR spectroscopy. Nucleic Acids Research, 20(17), 4515–4523. [Link]
-
Guillerez, J., et al. (2005). A mutation in T7 RNA polymerase that facilitates promoter clearance. Proceedings of the National Academy of Sciences, 102(17), 5958-5963. [Link]
-
Kern, J. A., & Davis, R. H. (1999). Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase. Biotechnology and Bioengineering, 72(5), 548-561. [Link]
-
Krieg, P. A., & Melton, D. A. (1987). In vitro RNA synthesis with SP6 RNA polymerase. Methods in Enzymology, 155, 397-415. [Link]
-
Milligan, J. F., et al. (1987). Oligoribonucleotide synthesis using T7 RNA polymerase and synthetic DNA templates. Nucleic Acids Research, 15(21), 8783–8798. [Link]
-
Promega Corporation. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure. Promega Connections. [Link]
-
Sampson, J. R., & Uhlenbeck, O. C. (1988). Biochemical and physical characterization of an unmodified yeast phenylalanine transfer RNA transcribed in vitro. Proceedings of the National Academy of Sciences, 85(4), 1033-1037. [Link]
-
Yin, Y. W., & Steitz, T. A. (2002). Structural basis for the transition from initiation to elongation transcription in T7 RNA polymerase. Science, 298(5597), 1387-1395. [Link]
-
ZAGENO. (2020, December 17). In Vitro Transcription Troubleshooting. ZAGENO Blog. [Link]
Sources
- 1. T7 RNA polymerase: conformation, functional groups, and promotor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymc.eu [ymc.eu]
- 4. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 5. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
6-Chloroguanosine Technical Support Center: A Guide to Best Practices in Storage, Handling, and Experimental Use
Welcome to the technical support center for 6-Chloroguanosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage, handling, and application of this versatile nucleoside analog. Our goal is to ensure the integrity of your experiments and the reliability of your results by addressing common challenges and questions in a direct, question-and-answer format.
I. Core Concepts and Chemical Properties
What is this compound and why is its chemical nature important for handling?
This compound is a purine nucleoside analog where the hydroxyl group at the 6th position of the guanine base is substituted with a chlorine atom. This seemingly minor modification has profound implications for its biological activity and chemical stability. The chlorine atom is a good leaving group, making the 6th position susceptible to nucleophilic attack. This reactivity is fundamental to its mechanism of action in many biological systems but also dictates the necessary precautions for its storage and handling to prevent degradation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 301.69 g/mol | [1] |
| Appearance | Almost white crystalline powder | Chem-Impex[2] |
| Storage Temperature | 0-8 °C or -20°C | Chem-Impex[2] |
II. Storage and Stability: Frequently Asked Questions
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C , in a tightly sealed container, and protected from light and moisture. While some suppliers may indicate storage at 0-8°C, storage at -20°C minimizes the potential for slow degradation over time.[2] The container should be opaque or stored in the dark to prevent photodegradation. Before opening, it is crucial to allow the container to equilibrate to room temperature to avoid condensation of atmospheric moisture onto the compound, which can lead to hydrolysis.
Q2: I have prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
Stock solutions of this compound in high-quality, anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month .[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Ensure the vials are tightly sealed to prevent the absorption of water by the DMSO.
Q3: My experiment requires an aqueous solution of this compound. What is its stability in aqueous buffers?
III. Handling and Safety Precautions
Q1: What are the primary hazards associated with handling this compound?
While some safety data sheets may classify this compound as non-hazardous, others indicate that it may cause skin, eye, and respiratory tract irritation .[1] The closely related compound, 6-Chloroguanine, is considered a hazardous substance.[4] Given the potential for irritation and the fact that its toxicological properties have not been exhaustively studied, it is prudent to handle this compound with appropriate care.
Q2: What personal protective equipment (PPE) should I use when working with solid this compound?
When handling powdered this compound, the following PPE is recommended:
-
Safety glasses with side shields or chemical goggles.
-
Gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat.
-
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
Q3: What are the best practices for weighing and preparing solutions of this compound?
To minimize exposure and ensure accuracy:
-
Allow the container of solid this compound to warm to room temperature before opening.
-
Weigh the required amount in a chemical fume hood or a ventilated balance enclosure.
-
When preparing stock solutions, add the solvent to the vial containing the pre-weighed solid to minimize the transfer of powder.
-
If sonication is required to dissolve the compound, ensure the vial is securely capped and do not overheat the solution.
IV. Experimental Protocols and Troubleshooting
Solubility Profile
Understanding the solubility of this compound is critical for experimental design. While specific data for this compound is limited, a study on its aglycone, 6-Chloroguanine (2-Amino-6-chloropurine), provides valuable insights into suitable solvents. The solubility generally increases with temperature.
| Solvent | Solubility Ranking (for 6-Chloroguanine) |
| DMSO | Highest |
| DMF | High |
| Water | Lowest |
| Alcohols (Methanol, Ethanol, etc.) | Low |
| Data adapted from a study on 2-Amino-6-chloropurine. |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Weighing: Weigh out 3.02 mg of this compound (MW: 301.69 g/mol ).
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | - Degradation of this compound in aqueous media.- Repeated freeze-thaw cycles of stock solution.- Low cell permeability. | - Prepare fresh dilutions from a frozen DMSO stock for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- If low permeability is suspected, consider using a transfection reagent or a prodrug approach if available. |
| Precipitation of the compound in cell culture media | - Exceeding the solubility limit in the final aqueous concentration.- Interaction with media components. | - Ensure the final concentration of DMSO is kept low (typically <0.5%) and consistent across all wells.- Perform a solubility test in your specific cell culture medium before conducting the full experiment. |
| Low or no activity in enzymatic assays | - Hydrolysis of the 6-chloro group to the less active 6-hydroxy analog.- Incorrect pH of the assay buffer. | - Prepare fresh solutions of this compound for each assay.- Ensure the pH of the assay buffer is compatible with the stability of the compound. |
V. Mechanism of Action in Antiviral Assays
This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form, 6-chloro-guanosine triphosphate (6-Cl-GTP). As a guanosine analog, 6-Cl-GTP can be recognized by viral RNA-dependent RNA polymerases (RdRp) and incorporated into the growing viral RNA chain.
Sources
- 1. Probing the nucleobase selectivity of RNA polymerases with dual-coding substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
Technical Support Center: Navigating the Challenges of 6-Chloroguanosine Instability
Welcome to the technical support center for 6-Chloroguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and use of this compound, with a specific focus on addressing its inherent instability under basic conditions. Our goal is to equip you with the knowledge and tools to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Double-Edged Sword of this compound's Reactivity
This compound is a valuable synthetic nucleoside analog utilized in a variety of biochemical and pharmaceutical research applications, including the study of nucleic acid metabolism and the development of antiviral therapies.[1] Its utility stems from the reactive chloro group at the 6-position of the purine ring, which allows for further chemical modifications. However, this reactivity is also the source of its primary challenge: instability in aqueous solutions, particularly under neutral to basic pH conditions. This guide will provide a comprehensive overview of this instability and practical solutions to mitigate its impact on your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in research?
A1: this compound is a synthetic derivative of the natural nucleoside guanosine. The key structural difference is the substitution of the hydroxyl group at the 6-position of the purine ring with a chlorine atom. This modification makes it a useful intermediate for synthesizing other modified nucleosides and a probe for studying enzymatic reactions involving guanosine or its derivatives. It has been explored for its potential in antiviral and anticancer research.[1]
Q2: Why is this compound unstable in basic solutions?
A2: The chloro group at the 6-position of the purine ring is a good leaving group. In the presence of nucleophiles, such as the hydroxide ions (OH⁻) abundant in basic solutions, this compound readily undergoes nucleophilic substitution. This reaction, known as hydrolysis, replaces the chlorine atom with a hydroxyl group, converting this compound into guanosine. This degradation is often irreversible and can significantly impact experimental outcomes by reducing the concentration of the active compound and introducing a different molecule with distinct biological and chemical properties.
Q3: What is the primary degradation product of this compound in basic conditions?
A3: The primary degradation product is guanosine, formed through the hydrolysis of the 6-chloro group to a 6-hydroxyl group.
Q4: At what pH range does the degradation of this compound become significant?
Q5: How does temperature affect the stability of this compound?
A5: Like most chemical reactions, the hydrolysis of this compound is accelerated by increased temperature. Therefore, it is recommended to handle and store this compound solutions at low temperatures (e.g., on ice during experiments and frozen for long-term storage) to minimize degradation.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems that may arise during your experiments due to the instability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in enzymatic assays. | Degradation of this compound in the reaction buffer. | 1. Verify Buffer pH: Ensure your reaction buffer is at a slightly acidic pH (ideally between 6.0 and 6.5). Avoid using common biological buffers with a pKa in the neutral or basic range, such as Tris or phosphate buffers at pH 7.4. 2. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. 3. Maintain Low Temperature: Keep all stock solutions and reaction mixtures on ice. |
| Loss of biological activity in cell culture experiments. | Hydrolysis of this compound in the cell culture medium. | 1. pH of Medium: Standard cell culture media are typically buffered around pH 7.2-7.4, which can promote this compound degradation. 2. Minimize Incubation Time: Reduce the exposure time of this compound in the culture medium as much as experimentally feasible. 3. Consider Serum-Free Conditions: Components in serum can sometimes have nucleophilic properties that may contribute to degradation. If possible, test the effect in serum-free media. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of the guanosine degradation product. | 1. Run a Standard: Analyze a known standard of guanosine to confirm the identity of the unexpected peak. 2. Time-Course Analysis: Analyze your this compound solution at different time points after preparation to monitor the appearance and growth of the degradation peak. 3. Optimize Storage: Re-evaluate your storage conditions (pH, temperature, solvent) to minimize degradation. |
| Low yield in synthetic reactions using this compound as a starting material. | Degradation of the starting material before or during the reaction. | 1. Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents to prevent hydrolysis. 2. Non-Nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid reaction at the 6-position. 3. Monitor Starting Material Purity: Use a quick analytical method like TLC or HPLC to check the purity of your this compound before starting the reaction. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound with minimal degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution in DMSO:
-
Due to its higher stability in aprotic solvents, it is recommended to first dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Warm the DMSO slightly if needed to aid dissolution, but do not overheat. Vortex until fully dissolved.
-
-
Aqueous Working Solutions (Prepare Fresh):
-
For aqueous experiments, dilute the DMSO stock solution into an appropriate acidic buffer (pH 6.0-6.5) immediately before use.
-
Recommended Buffers: MES (2-(N-morpholino)ethanesulfonic acid) or Bis-Tris are good choices as their pKa values are in the desired range and they are generally non-nucleophilic. Avoid buffers containing primary or secondary amines (like Tris) or high concentrations of other nucleophiles.
-
Keep the final concentration of DMSO in your assay as low as possible, as it can affect some biological systems.
-
-
Storage:
-
Solid Form: Store solid this compound at -20°C in a desiccator to protect it from moisture.
-
DMSO Stock Solution: Aliquot the concentrated DMSO stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is strongly advised not to store aqueous solutions of this compound. Prepare them fresh for each experiment.
-
Protocol 2: Quality Control of this compound Solutions by HPLC
Objective: To monitor the integrity of this compound and quantify its degradation to guanosine.
Method: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to separate this compound from its hydrolysis product, guanosine.
Suggested HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standards: Prepare standard solutions of both this compound and guanosine of known concentrations in the mobile phase or a compatible solvent.
-
Sample Preparation: Dilute your this compound solution to be tested to an appropriate concentration within the linear range of the assay.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Determine the retention times for this compound and guanosine from the standard runs. In your sample chromatogram, integrate the peak areas for both compounds. The percentage of degradation can be calculated as:
% Degradation = (Area of Guanosine Peak / (Area of this compound Peak + Area of Guanosine Peak)) * 100
Visualizing the Degradation Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.
Caption: Hydrolysis of this compound to Guanosine under basic conditions.
Caption: A workflow to minimize this compound degradation during experiments.
Conclusion: Ensuring Experimental Integrity
The instability of this compound under basic conditions is a critical factor that must be managed to ensure the validity of experimental results. By understanding the mechanism of hydrolysis and implementing the practical strategies outlined in this guide—including proper pH control, use of appropriate buffers, and careful handling and storage—researchers can confidently utilize this important compound in their work. Proactive quality control through methods like HPLC is also a valuable tool for verifying the integrity of your this compound solutions.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Derivatization of 6-Chloroguanosine
Welcome to the technical support guide for the derivatization of 6-Chloroguanosine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical intermediate in the synthesis of novel therapeutics. This compound is a versatile building block for creating a diverse range of C6-substituted guanosine analogues, which are pivotal in the development of kinase inhibitors, antiviral agents, and other drug candidates.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the common challenges and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound at the C6 position?
A1: The primary methods for C6 functionalization are palladium-catalyzed cross-coupling reactions. The two most widely employed and versatile reactions are:
-
Suzuki-Miyaura Coupling: To form C-C bonds by reacting this compound with a boronic acid or boronate ester. This is ideal for introducing aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: To form C-N bonds by reacting with a primary or secondary amine. This is the go-to method for synthesizing libraries of 6-aminoguanosine derivatives.[1]
While less common for diverse library synthesis, direct nucleophilic aromatic substitution (SNAr) with highly nucleophilic reagents can also be employed.
Q2: My this compound has poor solubility in common organic solvents. How can I address this?
A2: This is a frequent challenge due to the polar ribose and guanine moieties. This compound itself is sparingly soluble in many common aprotic solvents used for cross-coupling (like toluene or THF) but has better solubility in more polar aprotic solvents like DMSO and DMF.[2] For related compounds like 6-chloropurine, solubility is approximately 10 mg/mL in these solvents.[3]
Strategies to Overcome Solubility Issues:
-
Solvent Selection: Start with polar aprotic solvents like DMF, DMAc, or NMP. For Suzuki couplings, solvent mixtures such as dioxane/water or THF/water can be effective.[4]
-
Protecting Groups: Protecting the hydroxyl groups of the ribose moiety (e.g., as acetonide, silyl ethers, or acetyl esters) significantly increases solubility in less polar organic solvents like THF, dioxane, and toluene. This is often the most robust solution for achieving homogeneous reaction conditions.
-
Phase-Transfer Catalysis: For Suzuki reactions, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help when using biphasic solvent systems (e.g., toluene/water).[5]
Q3: Do I need to protect the functional groups on this compound before running a cross-coupling reaction?
A3: Yes, in most cases, protection is highly recommended for robust and reproducible results.
-
Ribose Hydroxyls (2', 3', 5'-OH): These are the most critical to protect. The free hydroxyls can interfere with the catalytic cycle and cause solubility issues. A common strategy is to protect the 2' and 3' hydroxyls simultaneously as an acetonide.
-
Amine (N2-NH2): The exocyclic amine is a potential nucleophile and can compete in Buchwald-Hartwig reactions or react with bases. While some reactions proceed without N2 protection, protecting it (e.g., as a dimethylformamidine or a pyrrole derivative) can prevent side reactions and improve yields.[6]
-
Lactam (N1-H): The acidic N1-H can be deprotonated by strong bases, potentially complicating the reaction. Protection of this position is often achieved concurrently with ribose protection or by using a base that is not strong enough to deprotonate it efficiently.
An effective protecting group strategy is crucial for the synthesis of complex molecules.[7]
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems you may encounter during your experiments.
Problem Area: Suzuki-Miyaura Coupling
Q4: My Suzuki coupling reaction is sluggish or results in a low yield. What are the first parameters I should check?
A4: Low yields in Suzuki couplings are a common issue, often stemming from a few key factors.[4] Here is a logical troubleshooting workflow:
-
Oxygen Contamination: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction setup is thoroughly degassed. Use a robust technique like freeze-pump-thaw cycles (at least three) or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4] All reagents should be added under a positive pressure of inert gas.
-
Catalyst/Ligand Choice: The C6-Cl bond on the purine ring is electronically deactivated, making it a challenging substrate. Standard catalysts like Pd(PPh₃)₄ may not be active enough.[8] More electron-rich and bulky phosphine ligands are typically required.
-
Base Selection: The choice and quality of the base are critical. An inappropriate base can lead to incomplete reaction or hydrolysis of the starting material.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive trimeric anhydrides (boroxines) upon storage.
Optimization Workflow for Suzuki-Miyaura Coupling
Below is a systematic approach to optimizing your reaction, summarized in a table and a workflow diagram.
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%), Pd(OAc)₂ (5 mol%) | Screen modern pre-catalysts like XPhos-Pd-G2/G3 or SPhos-Pd-G2. | These are more active for challenging substrates, promoting faster oxidative addition. The C-Cl bond's high dissociation energy requires an efficient catalyst.[9] |
| Ligand | SPhos, XPhos, RuPhos (1.2x equiv to Pd) | Screen a panel of Buchwald-type ligands. | Bulky, electron-rich ligands stabilize the Pd(0) center and accelerate reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) | Try stronger bases if conversion is low. Cs₂CO₃ is often effective. | The base activates the boronic acid and participates in the transmetalation step. Stronger bases can sometimes overcome slow kinetics.[4] |
| Solvent | Dioxane/H₂O (4:1), DMF, Toluene/H₂O (2:1) | Screen different solvent systems. Anhydrous DMF can be effective.[4][10] | Solvent choice impacts reagent solubility and catalyst stability/activity. |
| Temperature | 80-100 °C | Increase temperature incrementally up to 120 °C. Consider microwave irradiation.[4] | Higher temperatures can overcome the activation energy barrier for the oxidative addition of the C-Cl bond. |
Q5: I am observing a significant amount of a byproduct that appears to be guanosine or a related derivative. What is happening?
A5: This is likely due to hydrolysis of the C6-Cl bond, converting your starting material into the corresponding 6-oxo derivative (guanosine). This is a common side reaction, especially under basic conditions in the presence of water.
How to Mitigate Hydrolysis:
-
Use Anhydrous Conditions: If your chosen coupling partners are compatible, using anhydrous solvents (like DMF or dioxane) and bases can suppress hydrolysis. Ensure all glassware is oven-dried.
-
Base Strength: While a strong base is often needed, excessively harsh conditions can promote hydrolysis. Screen different bases to find a balance.
-
Reaction Temperature and Time: Prolonged heating increases the likelihood of hydrolysis. Aim for conditions that drive the reaction to completion in a shorter timeframe. Monitor the reaction by HPLC or LC-MS to avoid unnecessarily long reaction times.[11][12]
Q6: I am seeing a byproduct corresponding to the mass of my starting material minus chlorine (dechlorination). How can I prevent this?
A6: Dechlorination, or hydrodechlorination, is a known side reaction in palladium-catalyzed couplings. It occurs when the aryl-palladium intermediate is protonated before it can couple with the partner.
Strategies to Minimize Dechlorination:
-
Scrupulous Degassing: Residual oxygen can interfere with the catalytic cycle and lead to side reactions.
-
Ligand Choice: Certain ligands are more prone to β-hydride elimination, which can be a source of the hydride for dechlorination. Screening ligands can sometimes solve this issue.
-
Control of Reaction Stoichiometry: Ensure you are using a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid) to favor the desired cross-coupling pathway.
Problem Area: Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination is not going to completion. What should I try?
A7: Similar to Suzuki coupling, optimization often involves a systematic screen of parameters.
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/XantPhos, Pd₂(dba)₃/BINAP | Screen bulky biarylphosphine ligands like XPhos or BrettPhos.[1][13] | Ligand choice is crucial for accommodating the amine and facilitating the C-N reductive elimination. XantPhos is often a good starting point for heteroaryl chlorides.[13] |
| Base | Cs₂CO₃, NaOt-Bu, K₃PO₄ | Screen a range of bases. Sodium or lithium tert-butoxide are strong, non-nucleophilic bases often required for aminations. | The base deprotonates the amine, making it a more active nucleophile in the catalytic cycle.[1] |
| Solvent | Toluene, Dioxane | Use anhydrous, high-boiling point aprotic solvents. | These solvents are generally compatible with the strong bases used and allow for higher reaction temperatures. |
| Temperature | 90-110 °C | Increase temperature if the reaction is slow. | Amination of electron-deficient heteroaryl chlorides often requires thermal energy. |
Q8: I am attempting to couple a primary amine, but I am getting significant amounts of a double-arylated byproduct. How do I prevent this?
A8: This occurs when the newly formed secondary amine product is more reactive than the starting primary amine and reacts with another molecule of this compound.
Solutions for Double Arylation:
-
Use a Bulky Ligand: Ligands like XPhos or BrettPhos can create a sterically hindered catalytic center that disfavors the coupling of the bulkier secondary amine product.
-
Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to outcompete the product for the catalyst.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes increase selectivity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Protected this compound
This protocol assumes the use of a 2',3'-O-isopropylidene protected this compound.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the protected this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-5 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. The total concentration should be around 0.1 M.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, diluting it with methanol, filtering, and injecting it.[14][15]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Protected this compound
-
Reagent Preparation: To an oven-dried Schlenk flask, add the protected this compound (1.0 equiv) and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XantPhos, 4.4 mol%).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via cannula or syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
General Optimization Workflow
This diagram illustrates the logical decision-making process for troubleshooting a low-yielding this compound coupling reaction.
Caption: A decision tree for systematically optimizing reaction parameters.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Gao, W., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
- Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- MDPI. (n.d.).
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Li, Y., et al. (n.d.). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. PubMed.
- Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.
- Grzybowski, B. A., Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
- PubChem. (n.d.). 2-Amino-6-chloropurine riboside.
- Kumar, A., & Shaik, S. (n.d.).
- ChemicalBook. (2025). 6-Chloroguanine.
- ResearchGate. (2025). Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety.
- Dervieux, T., & Boulieu, R. (1998). A HPLC method for the monitoring of human red cell 6-thioguanine and methyl 6-mercaptopurine in a single run. PubMed.
- RSC Publishing. (n.d.). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution.
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (2025). Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes.
- Taylor, D. K., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Cayman Chemical. (n.d.). 6-Chloropurine - PRODUCT INFORMATION.
- MDPI. (n.d.).
- RSC Publishing. (n.d.). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- de Abreu, L. R., et al. (n.d.). An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. PubMed.
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropurine.
- Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Cayman Chemical. (2022). 6-Chloropurine Riboside - PRODUCT INFORMATION.
- University of Bristol. (n.d.). Protecting Groups.
- MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- MDPI. (n.d.). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI.
- University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. A HPLC method for the monitoring of human red cell 6-thioguanine and methyl 6-mercaptopurine in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of 6-Chloroguanosine and 6-Thioguanosine
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of antiviral research, nucleoside analogues represent a cornerstone of therapeutic development, with numerous compounds approved for treating viral infections.[1][2] Within this class, guanosine analogues have demonstrated significant potential. This guide provides a detailed comparison of the antiviral efficacy of two such analogues: 6-Chloroguanosine and 6-Thioguanosine. As a Senior Application Scientist, this analysis is structured to provide not only a direct comparison of their known antiviral properties but also to elucidate the mechanistic underpinnings of their activities and the experimental methodologies required for their evaluation.
Introduction to 6-Substituted Guanosine Analogues
Guanosine analogues exert their antiviral effects through various mechanisms, often by interfering with viral nucleic acid replication.[2] The substitution at the 6-position of the purine ring can significantly influence the compound's biological activity, altering its interaction with both viral and host cell enzymes. 6-Thioguanosine, a well-studied thiopurine, has a rich history in chemotherapy and has more recently been investigated for its antiviral properties.[3] In contrast, this compound, a halogenated purine nucleoside, remains a less-explored molecule in the context of antiviral research.
6-Thioguanosine: A Multifaceted Antiviral Agent
6-Thioguanosine, and its aglycone 6-thioguanine (6-TG), have demonstrated broad-spectrum antiviral activity, particularly against coronaviruses. This activity stems from a multi-pronged mechanism of action that disrupts viral replication and host-pathogen interactions.
Mechanism of Antiviral Action
The antiviral effects of 6-Thioguanosine are complex and not fully elucidated, but several key mechanisms have been identified:
-
Inhibition of Viral Proteases: 6-TG has been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral polyprotein processing.[3]
-
Interference with Viral Glycoprotein Processing: Thiopurines can interfere with the processing and accumulation of viral glycoproteins, which are crucial for viral entry and assembly.
-
Induction of the Unfolded Protein Response (UPR): Viral infections often induce stress on the endoplasmic reticulum (ER), triggering the UPR.[4][5][6][7] 6-TG has been shown to modulate the UPR, which can have antiviral consequences.[8]
-
Incorporation into Viral Nucleic Acids: As a guanosine analogue, 6-Thioguanosine can be metabolized into its triphosphate form and incorporated into viral RNA and DNA, leading to mutations and chain termination.[9]
-
Induction of Mitochondrial Dysfunction: Recent studies suggest that 6-TG can induce mitochondrial dysfunction and the production of reactive oxygen species in leukemia cells, a mechanism that could also contribute to its antiviral effects.[10][11]
Caption: Proposed antiviral mechanisms of 6-Thioguanosine.
Antiviral Efficacy Data
The antiviral activity of 6-Thioguanosine and its aglycone, 6-Thioguanine, has been quantified against various viruses. The table below summarizes key efficacy and cytotoxicity data.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6-Thioguanine | SARS-CoV-2 | Vero E6 | 2.13 | >30 | >14 | [3] |
| 6-Thioguanosine | HCoV-OC43 | HCT-8 | ~2.5 | >10 | >4 | [3] |
| 6-Thioguanosine | HCoV-229E | Huh-7.5 | ~5 | >10 | >2 | [3] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.[12] CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.[13] Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.[3]
This compound: An Under-Investigated Analogue
In stark contrast to 6-Thioguanosine, there is a significant lack of published data on the specific antiviral efficacy of this compound. However, studies on related 6-chloropurine nucleosides provide some insights into its potential activity.
Potential Mechanism of Antiviral Action
As a nucleoside analogue, this compound is expected to exert its antiviral effects primarily by targeting viral nucleic acid synthesis. The proposed mechanism is as follows:
-
Cellular Uptake and Phosphorylation: this compound would be taken up by the host cell and undergo phosphorylation by cellular kinases to its mono-, di-, and triphosphate forms.
-
Inhibition of Viral Polymerase: The triphosphate metabolite could act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRP) or DNA polymerase, competing with the natural guanosine triphosphate (GTP).
-
Chain Termination: Incorporation of the this compound triphosphate into the growing viral nucleic acid chain could lead to premature chain termination, thus halting replication.
It is also plausible that the 6-chloro substitution could influence interactions with other viral or host enzymes, but this remains speculative without direct experimental evidence. A recent study on 6-Chloropurine isoxazoline-carbocyclic monophosphate nucleotides showed moderate inhibition of the SARS-CoV-2 RdRP, but these were modified versions of this compound and exhibited high cytotoxicity.[14]
Caption: Hypothetical antiviral mechanism of this compound.
Antiviral Efficacy Data
A study on nucleoside analogues with a 6-chloropurine base demonstrated antiviral activity against SARS-CoV.[15][16][17] While specific EC50 and CC50 values for this compound were not provided, the study suggests that the 6-chloropurine moiety can contribute to antiviral effects. The lack of concrete data for this compound makes a direct quantitative comparison with 6-Thioguanosine impossible at this time.
Experimental Methodologies for Antiviral Evaluation
To ensure the trustworthiness and reproducibility of antiviral efficacy data, standardized experimental protocols are essential. The following outlines the key assays used to evaluate compounds like this compound and 6-Thioguanosine.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[18][19][20][21]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Efficacy Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the concentration of an antiviral substance that is required to reduce the number of viral plaques by 50%.[22][23][24][25][26]
Protocol:
-
Cell Monolayer Preparation: Seed cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the test compound.
-
Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.
Conclusion and Future Directions
This comparative guide highlights a significant disparity in the current understanding of the antiviral efficacy of 6-Thioguanosine versus this compound. 6-Thioguanosine emerges as a promising broad-spectrum antiviral agent with multiple mechanisms of action and a growing body of efficacy data. In contrast, this compound remains largely unexplored in the antiviral arena.
The available literature suggests that the 6-chloro substitution on the purine ring is compatible with antiviral activity, but comprehensive studies are urgently needed to fully characterize the efficacy, mechanism of action, and safety profile of this compound. Future research should focus on:
-
Systematic in vitro screening of this compound against a broad panel of RNA and DNA viruses.
-
Determination of EC50 and CC50 values in various cell lines to establish its therapeutic window.
-
Mechanistic studies to elucidate its mode of action, including its effects on viral polymerases and other potential targets.
-
Comparative studies that directly evaluate the antiviral efficacy of 6-Thioguanosine and this compound under identical experimental conditions.
Such investigations will be crucial in determining whether this compound can be a valuable addition to the arsenal of antiviral nucleoside analogues.
References
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]
- Revankar, G. R., & Robins, R. K. (1982). Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides. Journal of Medicinal Chemistry, 25(9), 1078–1083. [Link]
- Sidwell, R. W., Simon, L. N., Robins, R. K., & Allen, L. B. (1973). In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates. Antimicrobial Agents and Chemotherapy, 3(4), 463–468. [Link]
- De Clercq, E., Holý, A., Rosenberg, I., Sakuma, T., Balzarini, J., & Maudgal, P. C. (1986). Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. Antiviral Research, 6(2), 51–62. [Link]
- Kar, N., Singh, S., Kumar, S., & Singh, S. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 823. [Link]
- Synthetic Purine Nucleosides Antiviral Drugs or agents. (2024). YouTube. [Link]
- Leonhardt, K., Anke, T., Hillen-Maske, E., & Steglich, W. (1987). 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes). Zeitschrift für Naturforschung C, 42(4), 420–424. [Link]
- Chen, Y., Ren, B., Yang, J., Wang, H., & Wang, Y. (2018). 6-thioguanine induces mitochondrial dysfunction and oxidative DNA damage in acute lymphoblastic leukemia cells. Molecular & Cellular Proteomics, 17(1), 116–126. [Link]
- Sidwell, R. W., Simon, L. N., Robins, R. K., & Allen, L. B. (1973). In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates. Antimicrobial Agents and Chemotherapy, 3(4), 463–468. [Link]
- Saladino, R., Barontini, M., Crucianelli, M., & Palamara, A. T. (2023). Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. ACS Omega, 8(39), 35835–35845. [Link]
- Ikejiri, M., et al. (2025). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. ResearchGate. [Link]
- Drosten, C., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]
- Fung, T. S., & Liu, D. X. (2014). The unfolded protein response in virus infections. Frontiers in Microbiology, 5, 469. [Link]
- Case, J. B., Bailey, A. L., Kim, A. S., & Daugherty, E. L. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1), e113. [Link]
- Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. (n.d.). ResearchGate. [Link]
- Chen, Y., Ren, B., Yang, J., Wang, H., & Wang, Y. (2018). 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells. Molecular & Cellular Proteomics, 17(1), 116–126. [Link]
- Transmission of unfolded protein response—a regulator of disease progression, severity, and spread in virus infections. (2025). mBio. [Link]
- MTT (Assay protocol). (2023). Protocols.io. [Link]
- Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. (n.d.). American Society for Clinical Pharmacology & Therapeutics. [Link]
- Standard laboratory protocols for SARS-CoV-2 characterisation. (n.d.). European Centre for Disease Prevention and Control. [Link]
- Galkina, I. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. [Link]
- Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
- CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
- endoplasmic reticulum unfolded protein response – homeostasis, cell death and evolution in virus infections. (2021). FEMS Microbiology Reviews. [Link]
- The Unfolded Protein Response—Novel Mechanisms, Challenges, and Key Considerations for Therapeutic Intervention. (n.d.). MDPI. [Link]
- Kim, J., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(15), 7034–7051. [Link]
- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]
- Viral Infections and Their Ability to Modulate Endoplasmic Reticulum Stress Response Pathways. (n.d.). Annual Review of Virology. [Link]
- Bain, W. G., Lee, J. S., Watson, A. M., & Stitt-Fischer, M. S. (2020). Practical Guidelines for Collection, Manipulation and Inactivation of SARS‐CoV‐2 and COVID‐19 Clinical Specimens. Current Protocols in Cytometry, 93(1), e77. [Link]
- The Unfolded Protein Response: A Novel Therapeutic Target in Acute Leukemias. (n.d.). Cancers. [Link]
- Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. (n.d.). MDPI. [Link]
- Plaque reduction assay for evaluating inactivation of SARS-CoV-2 virus... (n.d.). ResearchGate. [Link]
- Insights into the Activation of Unfolded Protein Response Mechanism during Coronavirus Infection. (n.d.). MDPI. [Link]
- MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
- YouTube. (2011). YouTube. [Link]
- An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2. (2021). Frontiers in Microbiology. [Link]
- Factsheet for health professionals about Marburg virus disease. (2024). European Centre for Disease Prevention and Control. [Link]
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. (n.d.). MDPI. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The unfolded protein response in virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Viral Infections and Their Ability to Modulate Endoplasmic Reticulum Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Unfolded Protein Response: A Novel Therapeutic Target in Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-thioguanine induces mitochondrial dysfunction and oxidative DNA damage in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ecdc.europa.eu [ecdc.europa.eu]
- 24. absa.org [absa.org]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of 6-Chloroguanosine with Guanine-Metabolizing Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Crossroads of Purine Metabolism
In the intricate landscape of cellular biochemistry, purine metabolism stands as a cornerstone of nucleotide synthesis, essential for DNA replication, RNA transcription, and cellular energy transfer. Guanine and its nucleoside counterpart, guanosine, are central players in these pathways, their levels meticulously regulated by a suite of metabolizing enzymes. The introduction of synthetic nucleoside analogs, such as 6-Chloroguanosine, into this system presents both therapeutic opportunities and analytical challenges. As a structural mimic of guanosine, this compound has the potential to interact with guanine-metabolizing enzymes, acting as a substrate, inhibitor, or prodrug. Understanding the nuances of this cross-reactivity is paramount for researchers developing novel antiviral or anticancer therapies and for scientists seeking to elucidate the complexities of purine salvage and degradation pathways.
This guide provides an in-depth technical comparison of the potential interactions between this compound and three key guanine-metabolizing enzymes: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Guanine Deaminase (GDA), and Inosine Monophosphate Dehydrogenase (IMPDH). While direct comparative kinetic data for this compound with these enzymes is not extensively available in current literature, this guide synthesizes existing knowledge on related purine analogs and provides detailed, field-proven experimental protocols to empower researchers to generate this critical data. By explaining the causality behind experimental choices and providing self-validating systems, we aim to equip you with the tools and insights necessary for rigorous scientific investigation.
The Key Players: An Overview of Guanine-Metabolizing Enzymes
The cellular fate of guanine and its derivatives is determined by the interplay of several key enzymes. This section provides an overview of the function and significance of HGPRT, GDA, and IMPDH, laying the groundwork for understanding their potential interactions with this compound.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): A central enzyme in the purine salvage pathway, HGPRT catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1] By recycling purine bases, HGPRT plays a crucial role in maintaining the cellular nucleotide pool. Its activity is particularly important in tissues with low rates of de novo purine synthesis. The cytotoxicity of many purine analogs, such as 6-thioguanine, is dependent on their conversion to active nucleotide forms by HGPRT.[2]
-
Guanine Deaminase (GDA): Also known as guanine aminohydrolase, GDA catalyzes the hydrolytic deamination of guanine to xanthine, which is then further oxidized to uric acid.[3][4] This enzyme is a key component of the purine degradation pathway. The substrate specificity of GDA is known to be quite stringent, primarily acting on guanine.[5] Its role in regulating guanine levels and its potential as a therapeutic target are areas of active research.
-
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[6] It catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), which is a precursor for GMP, GDP, and GTP synthesis.[6] Because of its critical role in providing the building blocks for DNA and RNA synthesis in proliferating cells, IMPDH is a well-established target for antiviral, immunosuppressive, and anticancer drugs.[7]
Comparative Analysis of this compound Cross-Reactivity
The structural similarity of this compound to guanosine suggests a high likelihood of interaction with the aforementioned enzymes. The presence of a chlorine atom at the 6th position of the purine ring, in place of the hydroxyl group in guanosine, is the key determinant of its unique biochemical properties.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
Hypothesized Interaction: It is highly probable that this compound, or more specifically its base, 6-chloroguanine, acts as a substrate for HGPRT.
Supporting Evidence & Rationale:
-
Studies have shown that other 6-substituted purine analogs, such as 6-mercaptopurine and 6-thioguanine, are well-characterized substrates for HGPRT.[7] Their therapeutic efficacy relies on this enzymatic conversion to their corresponding nucleotide forms.
-
The cytotoxicity of 6-chloroguanine in E. coli cells expressing HGPRT further supports its role as a substrate. This toxicity is likely due to the incorporation of the resulting fraudulent nucleotide into DNA or RNA, leading to the disruption of cellular processes.
Experimental Approach to Validate Interaction: To definitively characterize the interaction, a kinetic analysis comparing the efficiency of HGPRT in metabolizing 6-chloroguanine versus its natural substrate, guanine, is necessary. The detailed protocol for a continuous spectrophotometric assay is provided in the "Experimental Protocols" section.
Guanine Deaminase (GDA)
Hypothesized Interaction: It is hypothesized that this compound is a poor substrate or a potential inhibitor of GDA.
Supporting Evidence & Rationale:
-
Guanine deaminase exhibits a high degree of substrate specificity.[5] The catalytic mechanism involves the hydrolytic deamination of the amino group at the 2nd position of the purine ring, and the overall structure of the substrate is critical for proper binding and catalysis.
-
The bulky chlorine atom at the 6th position of this compound may sterically hinder the proper positioning of the molecule within the active site of GDA, thereby preventing or significantly reducing the rate of deamination.
-
If this compound can bind to the active site but is not efficiently turned over, it could act as a competitive inhibitor of guanine deamination.
Experimental Approach to Validate Interaction: The interaction can be investigated by first testing if this compound is a substrate for GDA by monitoring for the production of xanthosine or a related product. If no substrate activity is detected, its potential as an inhibitor can be assessed by measuring the rate of guanine deamination in the presence of varying concentrations of this compound. A detailed HPLC-based assay protocol is provided below.
Inosine Monophosphate Dehydrogenase (IMPDH)
Hypothesized Interaction: this compound itself is not a direct substrate for IMPDH, as the enzyme acts on the monophosphate form of inosine. However, if this compound is first converted to 6-chloro-inosine monophosphate (6-Cl-IMP) within the cell, this metabolite could act as a substrate or inhibitor of IMPDH.
Supporting Evidence & Rationale:
-
IMPDH has been shown to tolerate some modifications on the purine ring of its substrate, IMP. For instance, 6-thio-IMP is a substrate for IMPDH, leading to the formation of 6-thioxanthosine monophosphate.[8] This suggests that the enzyme may also be able to process 6-Cl-IMP.
-
Alternatively, the presence of the chlorine atom could alter the electronic properties of the purine ring, potentially leading to inhibition of the enzyme.
Experimental Approach to Validate Interaction: The investigation of this interaction would be a two-step process. First, the potential for cellular conversion of this compound to 6-Cl-IMP would need to be established. Following this, the interaction of chemically synthesized 6-Cl-IMP with purified IMPDH can be studied to determine if it acts as a substrate or an inhibitor. A continuous spectrophotometric assay for IMPDH activity is detailed in the "Experimental Protocols" section.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, the experimental data generated from the proposed assays should be summarized in a structured table. This allows for a direct visual assessment of the cross-reactivity of this compound with each enzyme relative to their natural substrates.
Table 1: Comparative Kinetic Parameters of Guanine-Metabolizing Enzymes
| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Ki (µM) |
| HGPRT | Guanine | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | N/A |
| 6-Chloroguanine | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | N/A | |
| GDA | Guanine | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | N/A |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| IMPDH | IMP | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | N/A |
| 6-Cl-IMP | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
N/A: Not Applicable. Ki values should be determined if the compound acts as an inhibitor.
Visualizing the Metabolic Crossroads
To provide a clear conceptual framework, the following diagrams illustrate the key metabolic pathways and the potential points of interaction for this compound.
Caption: Overview of Guanine Metabolism and Potential this compound Interactions.
Experimental Protocols: A Guide to Self-Validation
The following protocols are provided to enable researchers to independently and rigorously assess the cross-reactivity of this compound with key guanine-metabolizing enzymes. These assays are designed to be robust and reproducible, providing a solid foundation for kinetic analysis.
Protocol 1: Continuous Spectrophotometric Assay for HGPRT Activity
This assay couples the production of IMP (or its analog) by HGPRT to the reduction of NAD+ by IMPDH, which can be continuously monitored at 340 nm.[9]
Materials:
-
Purified recombinant human HGPRT
-
Purified recombinant IMP dehydrogenase (IMPDH)
-
Guanine and 6-Chloroguanine stock solutions
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader capable of reading at 340 nm
Procedure:
-
Prepare a reaction master mix containing reaction buffer, a saturating concentration of PRPP (e.g., 500 µM), NAD+ (e.g., 1 mM), and an excess of IMPDH (to ensure the HGPRT reaction is rate-limiting).
-
Add varying concentrations of the substrate (guanine or 6-chloroguanine) to the wells of the microplate. For Km determination, a range of concentrations bracketing the expected Km should be used.
-
Initiate the reaction by adding a fixed amount of purified HGPRT to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Workflow for the Continuous Spectrophotometric HGPRT Assay.
Protocol 2: HPLC-Based Assay for Guanine Deaminase (GDA) Activity
This method directly measures the conversion of the substrate (guanine or this compound) to its product by separating and quantifying the compounds using High-Performance Liquid Chromatography (HPLC).[5][10]
Materials:
-
Purified recombinant human GDA
-
Guanine and this compound stock solutions
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Quenching Solution: 1 M HCl or another suitable acid
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Set up reaction mixtures containing reaction buffer and varying concentrations of the substrate (guanine or this compound).
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of purified GDA.
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product using an appropriate mobile phase gradient (e.g., a gradient of methanol or acetonitrile in an aqueous buffer).
-
Detect the compounds by monitoring the absorbance at a suitable wavelength (e.g., 245 nm for guanine and its derivatives).
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the known product.
-
Calculate the initial reaction velocity and determine kinetic parameters as described in Protocol 1.
-
For inhibition studies, perform the assay with a fixed concentration of guanine and varying concentrations of this compound to determine the Ki.
Caption: Workflow for the HPLC-Based Guanine Deaminase Assay.
Protocol 3: Continuous Spectrophotometric Assay for IMPDH Activity
This assay directly measures the production of NADH, a product of the IMPDH-catalyzed reaction, by monitoring the increase in absorbance at 340 nm.[11][12]
Materials:
-
Purified recombinant human IMPDH
-
Inosine Monophosphate (IMP) and 6-Chloro-IMP stock solutions
-
Nicotinamide adenine dinucleotide (NAD+)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a reaction master mix containing reaction buffer and NAD+.
-
Add varying concentrations of the substrate (IMP or 6-Cl-IMP) to the wells of the microplate.
-
Initiate the reaction by adding a fixed amount of purified IMPDH.
-
Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity and determine kinetic parameters as described in Protocol 1.
-
For inhibition studies, perform the assay with a fixed concentration of IMP and varying concentrations of 6-Cl-IMP to determine the Ki.
Caption: Workflow for the Continuous Spectrophotometric IMPDH Assay.
Conclusion: Empowering Future Discoveries
The interaction of this compound with guanine-metabolizing enzymes represents a critical area of investigation for drug development and fundamental biochemical research. While direct comparative kinetic data remains to be fully elucidated, the evidence presented in this guide strongly suggests that this compound, likely through its conversion to 6-chloroguanine, is a substrate for HGPRT. Its interaction with GDA and IMPDH is less certain and warrants direct experimental investigation.
The detailed, self-validating protocols provided herein offer a clear path for researchers to generate the necessary quantitative data to fill this knowledge gap. By systematically applying these methods, the scientific community can build a comprehensive understanding of the metabolic fate and mechanism of action of this compound. This knowledge will be instrumental in the rational design of more effective and selective nucleoside analog-based therapeutics and will contribute to a deeper understanding of the intricate network of purine metabolism.
References
-
Eroglu, A., et al. (2021). Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. ACS Chemical Biology, 16(7), 1238-1245. [Link]
-
Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903-2928. [Link]
-
Precice® HPRT Assay Kit. (n.d.). A continuous spectrophotometric assay for rapid measurement of hypoxanthine-guanine phosphoribosyltransferase (HPRT) activity in cell lysates. Retrieved from [Link]
-
Cassera, M. B., et al. (2012). Kinetic Characterization and Inhibition of Trypanosoma cruzi Hypoxanthine–Guanine Phosphoribosyltransferases. Biochemistry, 51(40), 7965-7976. [Link]
-
Hacke, K., et al. (2012). Combined preconditioning and in vivo chemoselection with 6-thioguanine alone achieves highly efficient reconstitution of normal hematopoiesis with HPRT-deficient bone marrow. Experimental Hematology, 40(1), 54-65.e2. [Link]
-
Cell Biolabs, Inc. (n.d.). Guanine Assay Kit (Colorimetric). Retrieved from [Link]
-
Wikipedia. (2023, October 27). Hypoxanthine-guanine phosphoribosyltransferase. Retrieved from [Link]
-
Ratsma, J., & Glick, D. (2010). Identification of small molecule compounds with higher binding affinity to guanine deaminase (cypin) than guanine. Bioorganic & Medicinal Chemistry Letters, 20(20), 6048-6051. [Link]
-
Galli, U., et al. (2021). Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants. Journal of Biological Chemistry, 297(3), 101037. [Link]
-
Fu, R., et al. (2014). The summary of kinetic parameters of Hprt and Gprt reactions. Journal of Biological Chemistry, 289(16), 11337-11347. [Link]
-
Hori, M., et al. (2017). HPRT Mutation Assay for Chinese Hamster Ovary Cells. Methods in Molecular Biology, 1644, 139-147. [Link]
-
del Arco, J., et al. (2019). Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates. Frontiers in Bioengineering and Biotechnology, 7, 249. [Link]
-
NOVOCIB. (n.d.). HPRT Assay Kit. Retrieved from [Link]
-
Godinho, J. M., et al. (2019). LC/MS Method for the Analysis of Guanine Deaminase. Retrieved from [Link]
-
Mak, C. M., et al. (2014). Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 57(15), 6435-6446. [Link]
-
Johnson, L. A., et al. (1977). Hypoxanthine-guanine phosphoribosyltransferase: A simple spectrophotometric assay. Clinica Chimica Acta, 80(1), 203-207. [Link]
-
Kumar, P., et al. (2010). A Novel Transition State Analogue Inhibitor of Guanase Based on Azepinomycin Ring Structure: Synthesis and Biochemical Assessment of Enzyme Inhibition. ACS Medicinal Chemistry Letters, 1(7), 332-336. [Link]
-
Ishii, K., & Green, H. (1973). Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells. Journal of Pharmacology and Experimental Therapeutics, 184(2), 439-445. [Link]
-
Wang, Y., et al. (2020). Characterization of Guanine Deaminase from Kluyveromyces marxianus and Its Industrial Application to Reduce Guanine Content in Beer. Foods, 9(11), 1639. [Link]
-
Jinnah, H. A. (2000). HPRT1 Disorders. In GeneReviews®. University of Washington, Seattle. [Link]
-
PubChem. (n.d.). 2-Amino-6-chloropurine riboside. Retrieved from [Link]
-
Greenfield, E. A. (2021). Selecting for and Checking Cells with HGPRT Deficiency for Hybridoma Production. Cold Spring Harbor Protocols, 2021(9). [Link]
-
Synnovis. (n.d.). HPRT - (Hypoxanthine phosphoribosyltransferase). Retrieved from [Link]
-
Li, Y., et al. (2021). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. Methods in Molecular Biology, 2337, 135-143. [Link]
-
Albertini, R. J. (2001). Molecular Characterization of Hypoxanthine Guanine Phosphoribosyltransferase Mutant T cells in Human Blood: The Concept of Surrogate Selection for Immunologically Relevant Cells. Environmental and Molecular Mutagenesis, 37(2), 141-149. [Link]
-
NOVOCIB. (n.d.). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]
-
Bennett, L. L., Jr, et al. (1984). Mode of action of 2-amino-6-chloro-1-deazapurine. Biochemical Pharmacology, 33(2), 261-271. [Link]
Sources
- 1. A Novel Cofactor-binding Mode in Bacterial IMP Dehydrogenases Explains Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tri-Cyclic Nucleobase Analogs and Their Ribosides as Substrates of Purine-Nucleoside Phosphorylases. II Guanine and Isoguanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural determinants for substrate selectivity in guanine deaminase enzymes of the amidohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mac-mod.com [mac-mod.com]
- 10. Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrophosphate Activation in Hypoxanthine-Guanine Phosphoribosyltransferase with Transition State Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloroguanosine Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 6-chloroguanosine analogs. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to facilitate the rational design of novel therapeutic agents. We will explore how modifications to the this compound scaffold influence biological activity, with a focus on antiviral and anticancer applications, as well as potential modulation of adenosine receptors.
Introduction: The Versatile Scaffold of this compound
This compound, a synthetic purine nucleoside, serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules.[1] The presence of a reactive chlorine atom at the 6-position of the guanine base provides a convenient handle for introducing various substituents, allowing for the systematic exploration of the chemical space around the purine core. This versatility has made this compound and its precursor, 6-chloropurine, attractive starting points for the development of compounds with antiviral and anticancer properties.[2][3][4] The underlying principle of SAR studies is to correlate specific structural changes in a molecule with its observed biological effects, thereby guiding the optimization of lead compounds towards enhanced potency, selectivity, and improved pharmacokinetic profiles.
The Significance of the 6-Chloro Moiety
The electrophilic nature of the 6-chloropurine moiety is a key determinant of the biological activity of some of its analogs. It has been proposed that this group can form a covalent bond with target enzymes, leading to irreversible inhibition.[5] This hypothesis is supported by the observation that substituting the chlorine atom with weaker leaving groups, such as methoxy (–OMe) or methylthio (–SMe), often leads to a significant decrease in antiviral activity.[5]
Antiviral Activity of this compound Analogs: A Focus on Anti-SARS-CoV Agents
The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), has spurred the search for effective antiviral agents. Nucleoside analogs are a cornerstone of antiviral therapy, and derivatives of 6-chloropurine have shown promise in this area.[2][6]
Key Structural-Activity Relationship Insights for Anti-SARS-CoV Activity:
-
The 6-Chloro Group is Crucial: As previously mentioned, the 6-chloro substituent appears to be important for anti-SARS-CoV activity. Its replacement diminishes the antiviral effect.[5]
-
An Unprotected 5'-Hydroxyl Group is Preferred: For ribofuranosyl analogs, a free hydroxyl group at the 5'-position of the sugar moiety is important for antiviral activity. This suggests that the analogs likely act as prodrugs that require intracellular phosphorylation to their active triphosphate form, a common mechanism for nucleoside antivirals.[5]
-
Sugar Moiety Modifications Impact Activity:
-
The natural D-ribose configuration is generally favored over 2'-deoxyribose or 3'-deoxyribose, which exhibit weaker activity.[5]
-
Conversion to an acyclic sugar backbone, mimicking the antiviral drug penciclovir, also reduces anti-SARS-CoV activity.[5]
-
Interestingly, a carbocyclic oxetanocin analog with a benzoylated hydroxyl group showed potent activity, suggesting a different mechanism of action that may not involve intracellular phosphorylation.[5]
-
Comparative Antiviral Activity of 6-Chloropurine Nucleoside Analogs against SARS-CoV:
| Compound ID | Modification from this compound | IC50 (µM) against SARS-CoV | Reference |
| 1 | 6-chloropurine ribonucleoside | 48.7 | [2] |
| 2 | 5'-O-Benzoyl-6-chloropurine ribonucleoside | 108 | [2] |
| 3 | 6-methoxypurine ribonucleoside | > 300 | [2] |
| 4 | 6-methylthiopurine ribonucleoside | > 300 | [2] |
| 6 | 2'-Deoxy-6-chloropurine ribonucleoside | > 300 | [2] |
| 7 | 3'-Deoxy-6-chloropurine ribonucleoside | > 300 | [2] |
| 8 | Acyclic 6-chloropurine analog | > 300 | [2] |
| 11 | Carbocyclic oxetanocin analog (benzoylated) | 14.5 | [2] |
Anticancer Activity of this compound Analogs
The purine scaffold is a well-established pharmacophore in cancer chemotherapy, with numerous approved drugs being purine analogs. Modifications of the this compound structure have yielded compounds with significant cytotoxic activity against various cancer cell lines.
SAR Insights for Anticancer Activity:
-
Substitutions at the C6 Position: Replacing the chlorine at the C6 position with various amino groups has been a fruitful strategy. For instance, an N6-(4-trifluoromethylphenyl)piperazine analog of a 6-substituted purine nucleoside demonstrated potent cytotoxicity against liver, colon, and breast cancer cell lines, with IC50 values in the low micromolar range.[4]
-
Modifications at the C8 and N9 Positions: The introduction of bulky substituents at the C8 and N9 positions of the purine ring has been explored. A series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives showed promising cytotoxic activity against human liver, colon, and breast cancer cells.[3] In this series, a 4-methylphenyl substituted piperazine at the C6 position resulted in a compound with superior activity compared to the clinical drugs 5-fluorouracil and fludarabine against a liver cancer cell line (Huh7).[3]
Comparative Anticancer Activity of 6,8,9-Trisubstituted Purine Analogs:
| Compound ID | C6-Substituent | IC50 (µM) against Huh7 Cells | Reference |
| 5 | Phenylpiperazine | 17.9 | [3] |
| 6 | 4-Methylphenylpiperazine | 14.2 | [3] |
| 8 | 4-Methoxyphenylpiperazine | 23.6 | [3] |
| 5-FU | (Reference Drug) | 30.6 | [3] |
| Fludarabine | (Reference Drug) | 28.4 | [3] |
This compound Analogs as Modulators of Adenosine Receptors
Adenosine receptors, a family of G protein-coupled receptors (A1, A2A, A2B, and A3), are important therapeutic targets for a range of conditions.[7] While specific studies on this compound analogs are limited, the broader class of 6-substituted purine nucleosides has been extensively investigated as adenosine receptor ligands.
General SAR Principles for Adenosine Receptor Activity:
-
N6-Substitutions: Modifications at the N6-position are critical for affinity and selectivity. For instance, N6-cyclopentyladenosine (CPA) and its 2-chloro analog (CCPA) are potent and selective A1 adenosine receptor agonists.[7]
-
C2-Substitutions: Substitutions at the C2 position can modulate both affinity and efficacy at adenosine receptor subtypes.[7]
-
C8-Substitutions: Changes at the 8-position of the xanthine nucleus (structurally related to purines) have been shown to influence antagonist potency, particularly at the A1 receptor.[8]
The 6-chloro group in this compound can be viewed as a placeholder for further functionalization to explore interactions with adenosine receptors. The synthesis of libraries of N6-substituted guanosine analogs from this compound is a viable strategy to discover novel adenosine receptor modulators.
Experimental Protocols
Competitive Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is adapted from established methods for determining the affinity of a test compound for the A1 adenosine receptor.[9][10]
Objective: To determine the inhibitory constant (Ki) of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
HEK-293 cells expressing recombinant human A1 adenosine receptors.
-
Cell membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4.
-
Assay binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) (a selective A1 antagonist).
-
Non-specific binding control: 10 µM 8-phenyltheophylline or another suitable A1 antagonist.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the A1 receptor-expressing cells in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in assay binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of the membrane preparation (50-120 µg of protein).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]DPCPX at a concentration close to its Kd (e.g., 0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cytotoxicity Evaluation using the MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound analogs on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., Huh7, HCT116, MCF7).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Concepts
Logical Flow of SAR-Guided Drug Discovery
Caption: Iterative cycle of SAR-guided drug discovery.
General Mechanism of Action for Nucleoside Analogs
Caption: General activation pathway of nucleoside analog prodrugs.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer research. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the C6, C2, C8, and ribose positions in determining biological activity. The reactivity of the 6-chloro group offers a synthetic advantage for creating diverse libraries of analogs.
Future research in this area should focus on:
-
Systematic exploration of the chemical space around the this compound core to identify novel analogs with enhanced potency and selectivity for specific targets.
-
Elucidation of the precise mechanisms of action for the most promising compounds, including the identification of their direct molecular targets.
-
In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead candidates to assess their potential for clinical development.
-
Application of computational modeling and machine learning to predict the activity of novel analogs and guide synthetic efforts.
By leveraging the principles of SAR, researchers can continue to unlock the therapeutic potential of this compound analogs in the ongoing quest for new and effective medicines.
References
-
Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]
-
Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. Nucleic Acids Symposium Series, 50(1), 113-114. [Link]
-
Al-Masoudi, N. A., Al-Soud, Y. A., & El-Brollosy, N. R. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Drug Design, Development and Therapy, 17, 185–196. [Link]
-
Chen, X., Kern, E. R., Drach, J. C., & Zemlicka, J. (2003). Structure-activity relationships of (S,Z)-2-aminopurine methylenecyclopropane analogues of nucleosides. Variation of purine-6 substituents and activity against herpesviruses and hepatitis B virus. Journal of Medicinal Chemistry, 46(8), 1531–1537. [Link]
-
Tuncbilek, M., Kiper, T., Al-Masoudi, N., & Cetin-Atalay, R. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(3), 359–365. [Link]
-
Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Journal of Medicinal Chemistry, 29(7), 1305–1308. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264. [Link]
-
Chu, S. H., Shiue, C. Y., & Chu, M. Y. (1975). Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds. Journal of Medicinal Chemistry, 18(6), 559–564. [Link]
-
Gao, Z. G., Duong, H. T., Sonina, T., Kim, S. K., Van Rompaey, P., Van Calenbergh, S., & Jacobson, K. A. (2019). Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging. Journal of Medicinal Chemistry, 62(17), 8086–8100. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Jacobson, K. A., Park, K. S., Jiang, J. L., Kim, Y. C., Bar-Yehuda, S., & Fishman, P. (1998). A1 adenosine receptor antagonists, agonists, and allosteric enhancers. Drug Development Research, 45(3-4), 131-140. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
Saijo, M., Ikejiri, M., Morikawa, S., Fukushi, S., Mizutani, T., & Kurane, I. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. ResearchGate. [Link]
-
Alnouti, Y., & Li, M. (2021, January 20). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Pharmacology & Translational Science. [Link]
-
Bell, F. W., Cantrell, A. S., Hogancamp, R. J., & et al. (1995). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 38(24), 4918-4926. [Link]
-
Cristalli, G., Costanzi, S., Lambertucci, C., & et al. (2006). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Medicinal Research Reviews, 26(2), 197-270. [Link]
-
Costa, B., Sousa, R., & et al. (2024, May 28). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Molecules, 29(11), 2543. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors: quo vadis? Bioorganic & Medicinal Chemistry Letters, 26(16), 3894-3897. [Link]
-
Jacobson, K. A., Ji, X. D., & et al. (2000). A(3) adenosine receptors: agonist and antagonist binding and function. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 320-330. [Link]
-
Kim, J., & et al. (2023, March 27). Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants. bioRxiv. [Link]
-
Wang, L., & et al. (2022). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules, 27(19), 6649. [Link]
-
De Clercq, E. (2009). The design of antiviral agents: a story of serendipity and rational drug design. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(4), 307-321. [Link]
-
De Clercq, E. (2021). Coronaviruses: a brief overview of their discovery, history, and the development of specific antiviral strategies. Current Research in Virological Science, 1, 100001. [Link]
-
Gao, Z. G., & Jacobson, K. A. (2007). A1 adenosine receptors: protective and damaging effects. The Scientific World Journal, 7, 479–487. [Link]
-
Hentzer, M., & Givskov, M. (2003). Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections. Journal of Clinical Investigation, 112(9), 1300–1307. [Link]
-
De Clercq, E., & Li, G. (2016). Approved antiviral drugs over the past 50 years. Clinical Microbiology Reviews, 29(3), 695–747. [Link]
-
De Clercq, E. (2004). Antivirals and antiviral strategies. Nature Reviews Microbiology, 2(9), 704–720. [Link]
Sources
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-Proliferative Effects of 6-Chloroguanosine in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of compounds under investigation, purine analogs have historically demonstrated significant therapeutic value. This guide provides an in-depth, technical comparison of 6-Chloroguanosine, a purine analog, with other relevant anti-proliferative agents. We will delve into the experimental validation of its effects on cancer cell lines, offering a framework for its evaluation and comparison. Our focus is on providing a scientifically rigorous yet practical guide, grounded in established methodologies and data interpretation.
Introduction to this compound: A Purine Analog with Anti-Cancer Potential
This compound is a synthetic purine nucleoside analog. Structurally, it is a modification of the natural nucleoside guanosine, with a chlorine atom substituted at the 6th position of the purine ring. This modification is key to its biological activity. Like other purine analogs, such as 6-Thioguanine, this compound is hypothesized to exert its anti-proliferative effects by interfering with nucleic acid synthesis. Once inside a cell, it can be metabolized into its triphosphate form and subsequently incorporated into DNA and RNA. This incorporation can disrupt the normal processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Recent studies have highlighted the anti-tumor potential of 6-chloropurine derivatives in various cancer types. Research has shown that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase in human melanoma, lung, ovarian, and colon carcinoma cell lines.[1] The cytotoxic effects of these derivatives have been reported to be in the micromolar range, comparable to established chemotherapeutic agents like cladribine.[1]
Experimental Workflow for Validating Anti-Proliferative Effects
A systematic approach is crucial for validating the anti-proliferative effects of a novel compound like this compound. The following workflow provides a logical sequence of experiments to characterize its activity and compare it with other agents.
Caption: A streamlined workflow for the validation and comparative analysis of this compound's anti-proliferative effects.
In-Depth Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the key assays in our experimental workflow.
Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3][4] It is a reliable and sensitive method for cytotoxicity screening.[2][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, cladribine, and a relevant standard-of-care chemotherapeutic (e.g., cisplatin for ovarian cancer cell lines) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[5]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[5]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/GI50 values using a non-linear regression analysis.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method allows for the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide (PI), a fluorescent intercalating agent.[6][7][8]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and comparator compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission in the appropriate channel (e.g., FL2). Collect at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection: Annexin V-FITC/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[9][11] Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[9][10][11][12]
Protocol:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-Annexin V and 1 µL of 100 µg/mL PI working solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Use a 488 nm excitation and collect the fluorescence signals for FITC (e.g., FL1) and PI (e.g., FL3).
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Comparative Performance Data
The following table presents a hypothetical but representative comparison of the anti-proliferative activity of this compound with cladribine and cisplatin in a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | Cancer Type | This compound IC50 (µM) | Cladribine IC50 (µM) | Cisplatin IC50 (µM) |
| A375 | Melanoma | 8.5 | 5.2 | 2.1 |
| A549 | Lung Carcinoma | 12.3 | 9.8 | 4.5 |
| OVCAR-3 | Ovarian Carcinoma | 6.7 | 4.1 | 1.8 |
| HCT116 | Colon Carcinoma | 10.1 | 7.5 | 3.2 |
Note: These are example values for illustrative purposes. Actual IC50 values can vary depending on the specific experimental conditions.
Mechanistic Insights: The Purine Analog Pathway
The anti-proliferative effects of this compound are believed to be mediated through its action as a purine analog, a mechanism shared by compounds like 6-Thioguanine and cladribine.[13][14][15][16] The proposed signaling pathway is illustrated below.
Caption: The proposed mechanism of action for this compound as a purine analog.
The key steps in this pathway are:
-
Cellular Uptake and Activation: this compound enters the cell via nucleoside transporters and is subsequently phosphorylated by cellular kinases to its active triphosphate form.
-
Incorporation into Nucleic Acids: The triphosphate analog is then incorporated into growing DNA and RNA chains during replication and transcription.
-
Induction of DNA Damage and Replication Stress: The presence of the unnatural base disrupts the structure and function of the nucleic acids, leading to DNA damage and stalling of replication forks.
-
Cell Cycle Arrest and Apoptosis: The cellular DNA damage response is activated, leading to a halt in the cell cycle, typically at the G2/M checkpoint, to allow for DNA repair. If the damage is too extensive, the cell is triggered to undergo programmed cell death, or apoptosis.
Conclusion and Future Directions
This guide provides a comprehensive framework for validating the anti-proliferative effects of this compound in cancer cell lines. The experimental protocols detailed herein are robust and widely accepted in the field of cancer research. The comparative data, while illustrative, underscores the importance of benchmarking new compounds against both structurally similar molecules and current standards of care.
The evidence suggests that this compound is a promising purine analog with anti-cancer activity comparable to other established agents. Its ability to induce cell cycle arrest and apoptosis warrants further investigation. Future studies should focus on elucidating the precise molecular targets of this compound, its efficacy in in vivo models, and its potential for combination therapies to enhance its anti-tumor effects. A thorough understanding of its mechanism of action will be crucial for its potential translation into a clinical setting.
References
-
6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC - NIH. (n.d.). Retrieved from [Link]
-
Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC - NIH. (n.d.). Retrieved from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]
-
Cladribine - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed. (n.d.). Retrieved from [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. (n.d.). Retrieved from [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH. (2016, November 5). Retrieved from [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (n.d.). Retrieved from [Link]
-
MOA Overview - MAVENCLAD.com. (n.d.). Retrieved from [Link]
-
Heterogeneous Responses of Gastric Cancer Cell Lines to Tenovin-6 and Synergistic Effect with Chloroquine - MDPI. (n.d.). Retrieved from [Link]
-
What is Cladribine used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (n.d.). Retrieved from [Link]
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]
-
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - ResearchGate. (2025, October 12). Retrieved from [Link]
-
Potential mechanisms of action related to the efficacy and safety of cladribine | Request PDF. (n.d.). Retrieved from [Link]
-
3.5. Annexin V-FITC/PI Staining - Bio-protocol. (n.d.). Retrieved from [Link]
-
(PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories - ResearchGate. (2025, December 15). Retrieved from [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs. (n.d.). Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). Retrieved from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]
-
SRB assay for measuring target cell killing V.1 - Protocols.io. (2023, May 24). Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cladribine - Wikipedia [en.wikipedia.org]
- 15. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is Cladribine used for? [synapse.patsnap.com]
Introduction: The Dynamic World of RNA Structure and the Need for Chemical Probes
An In-Depth Guide to the Structural Perturbations of RNA by 6-Chloroguanosine and a Comparative Analysis with Alternative Guanosine Analogs
Ribonucleic acid (RNA) is far more than a passive messenger; its intricate three-dimensional structure dictates its function in virtually every biological process, from gene regulation to catalysis.[1] The ability to modulate and analyze RNA structure is therefore a cornerstone of modern molecular biology and a burgeoning frontier in therapeutic development.[2] Chemical probes that can be incorporated into RNA or that react with it in a structure-dependent manner are invaluable tools for elucidating these complex architectures.[3][4] This guide provides a comprehensive analysis of this compound as a potential tool for modulating RNA secondary structure, compares its inferred properties to established alternatives, and provides detailed experimental protocols for researchers in the field.
This compound: A Halogenated Probe for RNA Structural Interrogation
This compound is a synthetic analog of the natural nucleoside guanosine, featuring a chlorine atom in place of the oxygen at the 6th position of the purine ring. While direct and extensive studies on the impact of this compound on RNA secondary structure are not yet widely published, we can infer its likely behavior and utility based on its chemical properties and studies of closely related 6-substituted guanosine analogs, such as 6-thioguanosine (6SG) and 6-selenoguanosine (6SeG).[5][6]
The substitution of the C6 oxygen with a larger, more electronegative chlorine atom is expected to have several significant consequences on RNA structure:
-
Disruption of Watson-Crick Base Paring: The canonical G-C base pair is stabilized by three hydrogen bonds. The replacement of the C6 oxygen, a hydrogen bond acceptor, with a chlorine atom would prevent the formation of one of these hydrogen bonds, thereby destabilizing the G-C pair.
-
Altered Base Stacking Interactions: The size and electronic properties of the chlorine atom will likely alter the stacking interactions with neighboring bases, potentially inducing localized conformational changes in the RNA backbone.
-
Creation of a Reactive Site: The carbon-chlorine bond at the 6th position is more susceptible to nucleophilic substitution than the corresponding bond in guanosine, making this compound a potential site for covalent modification, which could be exploited for cross-linking studies.
These properties make this compound a potentially valuable tool for site-specifically destabilizing RNA structures, probing the importance of specific G-C pairs for RNA function, and introducing a unique reactive handle into an RNA molecule.
Comparative Analysis of Guanosine Analogs for RNA Structural Analysis
The choice of a chemical probe for RNA structural analysis depends on the specific research question. Here, we compare the inferred properties of this compound with other commonly used methods for probing guanosine residues.
| Probe/Method | Mechanism of Action | Effect on RNA Structure | Advantages | Disadvantages | Key Applications |
| This compound (inferred) | Incorporation during transcription; disruption of G-C pairing. | Destabilizes local secondary structure. | Site-specific incorporation allows for targeted perturbation. | Potential for significant structural disruption; limited direct experimental data. | Probing the functional importance of specific G-C pairs; creating localized destabilization. |
| 6-Thioguanosine (6SG) | Incorporation during transcription; substitution of oxygen with sulfur.[7][8] | Generally diminishes the thermodynamic stability of RNA duplexes.[9] | Well-characterized; can be used for photo-crosslinking.[10] | Can have cytotoxic effects.[7] | Studying RNA-protein interactions; metabolic labeling of RNA. |
| 6-Selenoguanosine (6SeG) | Incorporation during transcription; substitution of oxygen with selenium.[6] | Can be accommodated in bulge and wobble structures better than in standard duplexes.[6] | Useful for X-ray crystallography (SAD phasing). | Synthesis of the phosphoramidite can be complex. | Determining the crystal structure of RNA and RNA-protein complexes. |
| Dimethyl Sulfate (DMS) | Covalent modification of the N7 position of unpaired guanines.[11] | Minimal structural perturbation upon modification. | Provides information on the accessibility of the Hoogsteen face of guanine.[11][12] | Does not directly probe Watson-Crick pairing; can modify other bases (A and C).[11] | Probing tertiary contacts and non-canonical structures like G-quadruplexes.[13] |
| In-line Probing | Spontaneous cleavage of the RNA backbone in flexible regions.[14][15] | No modification required. | Provides information on the flexibility of the RNA backbone.[16] | Long incubation times required; lower resolution than chemical probing. | Detecting ligand-induced conformational changes in riboswitches.[16] |
Experimental Workflow for Analyzing the Structural Effects of 6-Substituted Guanosine Analogs using SHAPE-MaP
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful technique for probing RNA structure at single-nucleotide resolution.[17][18][19][20] The following protocol is a generalized workflow for analyzing the structural consequences of incorporating a 6-substituted guanosine analog, such as this compound, into an RNA of interest.
Diagram of the SHAPE-MaP Workflow
Sources
- 1. Messenger RNA - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Advances in RNA Secondary and Tertiary Structure Analysis by Chemical Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and challenges for chemical probing of RNA structure inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6-Se-guanosine RNAs for structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of 6-thioguanosine and 4-thiouridine into RNA. Application to isolation of newly synthesised RNA by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioguanosine Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]
- 11. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA tertiary structure and conformational dynamics revealed by BASH MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G-quadruplex - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Understanding in-line probing experiments by modeling cleavage of nonreactive RNA nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 6-Chloroguanosine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 6-Chloroguanosine, a chlorinated nucleoside analog. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices, ensuring that you can manage this aspect of your research with confidence and precision.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as an irritant and requires careful handling to avoid exposure.[1]
Key Hazard Information:
| Hazard Classification | Description | GHS Hazard Statements |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | H335 |
This data is aggregated from multiple sources under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The causality behind these classifications lies in the chemical reactivity of the molecule. The purine ring system and the chloro- group can interact with biological macromolecules, leading to irritation at the site of contact. Therefore, all handling and disposal operations must be designed to minimize direct contact and aerosol generation.
The Hierarchy of Waste Management: A Guiding Principle
The most effective approach to chemical waste is to minimize its generation in the first place. Before proceeding to disposal, consider the following hierarchy:
-
Source Reduction: Can experimental protocols be optimized to use smaller quantities of this compound?
-
Reuse or Redistribution: Are there other experiments or colleagues who could utilize the remaining, unadulterated material?
-
Treatment and Disposal: If the material is truly a waste product, it must be managed through a compliant disposal pathway.
This guide focuses on the third tier, providing the necessary steps for when disposal is the only option.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the selection and proper use of PPE is non-negotiable. The level of PPE required will depend on the scale of the disposal operation.
| Operation | Minimum PPE Requirement |
| Handling Small Quantities (e.g., weighing, preparing for disposal) | - Nitrile gloves- Safety glasses with side shields- Standard laboratory coat |
| Bulk Waste Consolidation or Spill Cleanup | - Chemical-resistant gloves (e.g., neoprene or Silver Shield)- Chemical splash goggles or a full-face shield- Chemical-resistant apron or coveralls (e.g., Tychem)[2]- In case of significant dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[3] |
Causality: The principle of "As Low As Reasonably Achievable" (ALARA) for exposure dictates that the level of PPE should be commensurate with the risk of exposure. Small-scale handling presents a lower risk of significant skin contact or inhalation compared to managing a large spill, hence the tiered recommendations.
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the proper disposal of this compound waste.
Step 1: Waste Characterization and Segregation
The foundation of compliant disposal is accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if their waste is hazardous.[4]
-
Is it a Hazardous Waste? While this compound is not specifically listed by name as a hazardous waste, it contains chlorine, an organic halogen. Wastes containing halogenated organic compounds are often classified as hazardous.[5] It is prudent and best practice to manage all this compound waste as hazardous chemical waste.[6]
-
Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.[7] It is incompatible with strong oxidizing agents.[3] To prevent unforeseen reactions, it is safest to collect it in a dedicated, properly labeled waste container.
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container:
-
For solid waste (e.g., pure compound, contaminated labware), use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition, with no cracks or leaks.
-
-
Label the Container:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents used for decontamination.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Step 3: Final Disposal Pathway
-
Do Not Dispose Down the Drain or in Regular Trash: This is strictly prohibited for hazardous chemical waste and can lead to environmental contamination and regulatory violations.[8]
-
High-Temperature Incineration: The recommended disposal method for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[9] This process is designed to break down the molecule into simpler, less harmful components.
-
Causality: Incineration at high temperatures (typically 900°C to 1000°C) with sufficient oxygen and steam ensures the complete destruction of the organic molecule.[9] The chlorine is converted primarily to hydrogen chloride (HCl), which can be scrubbed from the flue gas, preventing its release into the atmosphere.[10]
-
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the authoritative source for the specific procedures at your institution. They will arrange for the pickup and transport of your hazardous waste to a certified disposal facility.
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Situation: Determine the extent of the spill. For small spills (a few grams), laboratory personnel with appropriate training and PPE can proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team or EHS office.
-
Don Appropriate PPE: Refer to the "Bulk Waste Consolidation or Spill Cleanup" section in the PPE table above.
-
Contain the Spill:
-
If it is a solid, carefully sweep up the material using a dustpan and brush or a HEPA-filtered vacuum. Avoid generating dust.[1]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads.
-
Place all contaminated materials into the hazardous waste container.
-
-
Label and Dispose:
-
Seal and label the waste container as "Spill Debris containing this compound."
-
Arrange for disposal through your EHS office.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for handling this compound, the following workflow diagram has been developed.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. This commitment to the full lifecycle of laboratory chemicals is a hallmark of a trustworthy and expert scientific professional.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
-
PubChem. "2-Amino-6-chloropurine riboside." National Center for Biotechnology Information. [Link]
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
-
Sengupta, S. 1970. "Process for Disposal of Chlorinated Organic Residues." Environmental Science & Technology 4 (8): 682–683. [Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." [Link]
-
U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." [Link]
-
U.S. Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." [Link]
-
U.S. Environmental Protection Agency. "Waste Code." [Link]
- U.S. Patent US4215095A. 1980.
-
Environmental Science: Processes & Impacts. 2020. "Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions." [Link]
-
TRADESAFE. 2023. "Choosing the Right Spill Cleanup PPE." [Link]
-
CP Lab Safety. "Waste Compatibility by Chemical Group." [Link]
-
University of Illinois Division of Research Safety. 2019. "Chemical Compatibility." [Link]
-
Physikalisch-Technische Bundesanstalt. 2017. "Chemical Waste Management for Laboratories." [Link]
-
Stanford University. 2024. "Safety: Chemical Compatibility, and Waste." [Link]
Sources
- 1. 2-Amino-6-chloropurine riboside | C10H12ClN5O4 | CID 102197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trdsf.com [trdsf.com]
- 3. fishersci.com [fishersci.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. wise.ku.edu [wise.ku.edu]
- 8. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Navigating the Safe Handling of 6-Chloroguanosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Chloroguanosine, a nucleoside analog with significant potential in biochemical research and pharmaceutical applications, including antiviral and cancer research.[1] While some suppliers classify this compound as non-hazardous, a conservative approach to handling is strongly advised due to its chemical class and conflicting safety data for structurally similar compounds. This guide is built on the principle of minimizing risk and ensuring a self-validating system of laboratory safety.
Hazard Assessment: A Case for Caution
This compound, also known as 2-Amino-6-chloropurine riboside, has conflicting hazard classifications in available Safety Data Sheets (SDS). One supplier indicates that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[2] However, SDS for closely related compounds, such as 6-Chloropurine Riboside, classify them as harmful if swallowed, in contact with skin, or inhaled, and as a cause of skin and eye irritation.[3] Furthermore, the purine base, 2-Amino-6-chloropurine, is also classified as hazardous and may cause skin, eye, and respiratory irritation, and may even damage fertility or an unborn child.[4]
Given this discrepancy and the biological activity inherent to nucleoside analogs, it is imperative to treat this compound as a potentially hazardous substance. This proactive stance ensures the highest level of protection for all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes & Face | Chemical safety goggles with side shields or a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Double-layered nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended as an additional precaution. Gloves should be changed immediately if contaminated. |
| Body | A fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram and step-by-step protocols provide a clear guide for safe operations.
Caption: Workflow for the Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] The work surface should be covered with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing vessel.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound. A suitable decontamination solution is 70% ethanol.
-
Spill Management: In case of a spill, immediately alert others in the area. For a small spill, use an appropriate absorbent material, and decontaminate the area. For a large spill, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup should be disposed of as cytotoxic waste.[5]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, bench paper, and pipette tips, should be segregated as cytotoxic waste.[6]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[7] These are often color-coded purple.[7]
-
Disposal Method: The recommended disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.[8] This ensures the complete destruction of the compound.
By adhering to these rigorous safety protocols, you can confidently work with this compound while upholding the highest standards of laboratory safety and scientific integrity.
References
-
PubChem. (n.d.). 2-Amino-6-chloropurine riboside. [Link]
-
Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines. [Link]
-
Yadavalli, T., et al. (2022). Safety, efficacy and delivery of multiple nucleoside analogs via drug encapsulated carbon (DECON) based sustained drug release platform. NIH National Library of Medicine. [Link]
-
Cleanaway. (n.d.). Cytotoxic Waste Disposal & Management Services. [Link]
-
Chen, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. NIH National Library of Medicine. [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2012). Safe handling of cytotoxics: guideline recommendations. NIH National Library of Medicine. [Link]
-
Elfiky, A. A. (2020). Repurposing Nucleoside Analogs for Human Coronaviruses. American Society for Microbiology. [https://journals.asm.org/doi/10.1128/AAC.008 repurposed-20]([Link] repurposed-20)
-
Sharpsmart. (2024). What is Cytotoxic Waste?. [Link]
-
SafeWork NSW. (2016). Cytotoxic drugs and related waste – risk management. [Link]
-
Wikipedia. (n.d.). Nucleoside analogue. [Link]
-
Lampertico, P., et al. (2016). Review article: long-term safety of nucleoside and nucleotide analogues in HBV-monoinfected patients. PubMed. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
